Benzyl 3,3-difluorocyclobutanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)6-10(7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSMHVQRSRIXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717784 | |
| Record name | Benzyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935273-86-2 | |
| Record name | Benzyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Growing Importance of Fluorinated Cyclobutanes in Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Benzyl 3,3-difluorocyclobutanecarboxylate
In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics, such as its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The cyclobutane motif, a strained four-membered ring, offers a rigid and three-dimensional framework that is increasingly utilized as a bioisostere for larger or more flexible groups. The combination of these two features in molecules like this compound creates a valuable building block for novel therapeutics.
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound. As NMR is one of the most powerful tools for unambiguous structure elucidation, a thorough understanding of the expected spectral features is paramount for researchers and drug development professionals working with such compounds. We will delve into the theoretical principles governing the ¹H and ¹³C NMR spectra, provide a robust experimental protocol for data acquisition, and present a detailed analysis of the expected data, including two-dimensional (2D) correlation studies.
PART 1: Theoretical Principles & Spectral Predictions
A complete structural assignment of this compound requires a detailed analysis of both proton (¹H) and carbon (¹³C) NMR spectra. The presence of the gem-difluoro group introduces specific and highly informative complexities, primarily through spin-spin coupling to adjacent nuclei.
Molecular Structure
Caption: Structure of this compound.
¹H NMR Spectrum: Predicted Chemical Shifts and Couplings
The proton NMR spectrum is anticipated to show distinct signals for the benzyl group and the cyclobutane ring protons.
-
Benzyl Protons (C₆H₅-CH₂):
-
Aromatic Protons (δ ≈ 7.30-7.45 ppm): The five protons of the phenyl ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.
-
Benzylic Protons (δ ≈ 5.20 ppm): The two benzylic protons (-CH₂-) are expected to appear as a singlet. Due to their equivalence, they do not split each other. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen and phenyl group.
-
-
Cyclobutane Ring Protons:
-
Methine Proton (H-1, δ ≈ 3.3-3.5 ppm): The single proton at the C1 position, alpha to the carbonyl group, will be significantly deshielded. It is expected to appear as a quintet due to coupling with the four neighboring protons on C2 and C4.
-
Methylene Protons (H-2/H-4, δ ≈ 2.6-2.9 ppm): The four protons on the C2 and C4 positions are chemically equivalent. They will be deshielded by the adjacent electronegative difluoro group. These protons will appear as a multiplet. Crucially, they will exhibit coupling to both the H-1 proton and the two fluorine atoms at C3. This H-F coupling (³JHF), typically in the range of 7-10 Hz, is a key diagnostic feature.[2]
-
¹³C NMR Spectrum: The Signature of the CF₂ Group
The proton-decoupled ¹³C NMR spectrum provides a carbon count and reveals characteristic couplings between carbon and fluorine.
-
Ester and Benzyl Carbons:
-
Carbonyl Carbon (C=O, δ ≈ 172 ppm): This carbon will appear as a singlet in the typical downfield region for esters.
-
Benzylic Carbon (-CH₂, δ ≈ 67 ppm): The benzylic carbon signal will be a singlet.
-
Aromatic Carbons (δ ≈ 128-136 ppm): Four distinct signals are expected for the phenyl ring: one for the ipso-carbon (C-q), and one each for the ortho, meta, and para carbons.
-
-
Cyclobutane Ring Carbons:
-
C1 Carbon (δ ≈ 45 ppm): The methine carbon attached to the ester group will appear as a triplet due to two-bond coupling (²JCF) with the fluorine atoms.
-
C2/C4 Carbons (δ ≈ 35 ppm): These two equivalent methylene carbons will also appear as a triplet due to two-bond coupling (²JCF) to the geminal difluoride.
-
C3 Carbon (CF₂, δ ≈ 115 ppm): This is the most diagnostic signal in the spectrum. The carbon directly bonded to the two fluorine atoms will be shifted significantly downfield and will appear as a prominent triplet due to the large one-bond C-F coupling (¹JCF), which is typically around 250-300 Hz.[3] Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[3]
-
PART 2: Experimental Protocol
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and optimized data acquisition parameters.
Workflow for NMR Analysis
Caption: Standard workflow for NMR characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh the sample accurately. For a standard 5 mm NMR tube, 10-20 mg is sufficient for ¹H NMR, while 50-100 mg may be required for a clear ¹³C NMR spectrum in a reasonable time.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
-
Transfer the solution to a clean, high-quality NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter, which can degrade spectral quality.[5] Filter if necessary. The optimal sample height should be 4-5 cm.[5]
-
-
Data Acquisition (Using a 400 MHz or higher spectrometer):
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition (Proton-decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential for confirming the connectivity of the cyclobutane protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides an unambiguous link between the ¹H and ¹³C signals, greatly simplifying the assignment process.[1]
-
PART 3: Data Analysis and Structural Verification
The final step is the comprehensive analysis of the acquired spectra to confirm the molecular structure. The combination of 1D and 2D data provides a self-validating system for assignment.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (¹³C{¹H}) | Key 2D Correlations |
| Phenyl-H | 7.30 - 7.45 | m | - | - | HSQC to C-Aryl |
| Benzyl-CH₂ | ~5.20 | s | ~67 | s | HSQC to C-Aryl |
| Phenyl C-q | - | - | ~136 | s | - |
| Phenyl C-o/m/p | - | - | ~128 | s | HSQC from Phenyl-H |
| Ester C=O | - | - | ~172 | s | - |
| Cyclobutane H-1 | 3.3 - 3.5 | quintet | ~45 | t (²JCF) | COSY to H-2/4; HSQC to C1 |
| Cyclobutane H-2/4 | 2.6 - 2.9 | m | ~35 | t (²JCF) | COSY to H-1; HSQC to C2/4 |
| Cyclobutane C-3 (CF₂) | - | - | ~115 | t (¹JCF ≈ 270 Hz) | - |
m = multiplet, s = singlet, t = triplet
Interpreting the 2D Spectra
-
COSY Spectrum: A cross-peak will be observed between the multiplet at δ 2.6-2.9 ppm (H-2/4) and the quintet at δ 3.3-3.5 ppm (H-1). This directly confirms the connectivity within the cyclobutane ring system and validates the assignment of these adjacent protons.
-
HSQC Spectrum:
-
The singlet at δ 5.20 ppm will show a correlation to the carbon signal at ~67 ppm, assigning the benzylic CH₂ group.
-
The aromatic proton multiplet (δ 7.3-7.45) will correlate to the aromatic carbon signals around δ 128 ppm.
-
The quintet at δ 3.3-3.5 ppm will correlate to the carbon triplet at ~45 ppm, assigning C1 and H-1.
-
The multiplet at δ 2.6-2.9 ppm will correlate to the carbon triplet at ~35 ppm, assigning the C2/4 and H-2/4 positions.
-
The absence of a proton correlation for the carbon triplet at ~115 ppm definitively identifies it as the quaternary, fluorine-bearing C3 carbon. The characteristic triplet splitting patterns of C1, C2/4, and C3 are the final, unambiguous confirmation of the 3,3-difluorocyclobutane structure.
Conclusion
The NMR characterization of this compound is a clear-cut process when approached systematically. The ¹H NMR spectrum provides initial information on the proton environments, with the key being the observation of H-F coupling in the cyclobutane methylene protons. The ¹³C NMR spectrum offers the most definitive evidence, showcasing the large one-bond C-F coupling for the CF₂ carbon and smaller two-bond C-F couplings for the adjacent carbons. Finally, 2D NMR experiments like COSY and HSQC serve to connect the entire spin system, providing a robust and self-validating method for complete structural elucidation. This guide provides the theoretical foundation and practical framework for researchers to confidently perform and interpret these critical experiments.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
Infrared spectroscopy of Benzyl 3,3-difluorocyclobutanecarboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy of Benzyl 3,3-difluorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Elucidating Molecular Structure Through Vibrational Spectroscopy
In the landscape of modern pharmaceutical and materials science, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the functional group composition and structural nuances of a molecule. This guide provides a comprehensive exploration of the infrared spectroscopic analysis of this compound, a compound of interest due to its unique combination of a strained cyclobutane ring, a gem-difluoro motif, and a benzyl ester functionality. These structural features are increasingly relevant in the design of bioactive molecules and advanced materials.
This document is structured to serve as a practical and theoretical resource for researchers. It moves beyond a mere listing of spectral peaks to provide a causal understanding of the vibrational modes, grounded in established spectroscopic principles. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Theoretical Framework: The Vibrational Language of this compound
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural modes of vibration, provided these vibrations induce a change in the molecule's dipole moment.[1][2][3] The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and offering insights into its overall structure.
For this compound, the key vibrational modes arise from its distinct structural components:
-
The Benzyl Group: This includes the aromatic C-H stretching and bending vibrations of the benzene ring, as well as the C-C stretching within the ring.
-
The Ester Functionality: The carbonyl (C=O) stretch is one of the most prominent and diagnostic peaks in the spectrum. The C-O stretching vibrations of the ester linkage are also characteristic.
-
The 3,3-difluorocyclobutane Moiety: The strained four-membered ring gives rise to specific C-C and C-H vibrations. The geminal difluoride substitution introduces strong C-F stretching absorptions, which are highly characteristic.
The interplay of these functional groups, including electronic and steric effects, will influence the precise frequencies of their vibrational modes.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol details the acquisition of an IR spectrum for this compound, which is presumed to be a liquid or a low-melting solid at room temperature. The use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is recommended for its simplicity, speed, and minimal sample preparation.[4][5]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.[6]
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]
-
Acquire the sample spectrum. For optimal signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 64).
-
-
Data Processing and Cleaning:
Diagram of the Experimental Workflow```dot
Spectral Interpretation and Analysis
The infrared spectrum of this compound is best analyzed by dividing it into the key functional group regions.
[8]### 3.1 C-H Stretching Region (3100-2800 cm⁻¹)
-
Aromatic C-H Stretch (>3000 cm⁻¹): Expect weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ (typically in the 3100-3030 cm⁻¹ range). These are characteristic of the C(sp²)-H stretching vibrations of the benzyl group's aromatic ring. *[9][10] Aliphatic C-H Stretch (<3000 cm⁻¹): Multiple sharp peaks of medium to strong intensity are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds in the cyclobutane ring and the methylene (-CH₂-) of the benzyl group.
[9][11]### 3.2 Carbonyl (C=O) Stretching Region (1750-1730 cm⁻¹)
This region will be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the ester functional group. For a saturated aliphatic ester, this peak typically appears around 1735 cm⁻¹. T[12]he presence of the electron-withdrawing fluorine atoms on the cyclobutane ring may cause a slight shift to a higher wavenumber.
C-O and C-F Stretching Region (1350-1000 cm⁻¹)
This part of the spectrum, often overlapping with the fingerprint region, contains crucial information.
-
C-F Stretches (approx. 1350-1100 cm⁻¹): Strong, intense absorption bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds. G[13]eminal difluoro groups on a cyclobutane ring can lead to multiple strong bands. For instance, studies on similar fluorinated cyclic compounds have shown C-F stretching frequencies in the 1360-1230 cm⁻¹ range. *[13] Ester C-O Stretches (approx. 1300-1000 cm⁻¹): Two distinct C-O stretching vibrations are associated with the ester group. The C(=O)-O stretch and the O-C(H₂) stretch will appear as strong to medium intensity bands in this region. T[11][12]hese peaks can sometimes be complex and may overlap with C-F vibrations.
Fingerprint Region (< 1500 cm⁻¹)
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from C-C stretching, C-H bending, and other skeletal vibrations of the entire molecule.
[2]* Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzyl group will exhibit several weak to medium intensity sharp peaks in this region due to the stretching vibrations within the aromatic ring. *[10] CH₂ Bending (Scissoring) (approx. 1450 cm⁻¹): A medium intensity peak around 1450 cm⁻¹ is expected from the scissoring vibration of the CH₂ groups in both the cyclobutane ring and the benzyl moiety. *[11] Aromatic C-H Bending (Out-of-Plane) (900-675 cm⁻¹): The substitution pattern of the benzene ring (monosubstituted in this case) will give rise to strong absorptions in this region. For a monosubstituted benzene ring, two strong bands are typically observed, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.
Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C(sp²)-H Stretch | Aromatic Ring | 3100 - 3030 | Weak to Medium, Sharp |
| C(sp³)-H Stretch | Cyclobutane & -CH₂- | 2980 - 2850 | Medium to Strong, Sharp |
| C=O Stretch | Ester | 1750 - 1730 | Very Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Weak to Medium, Sharp |
| CH₂ Bend (Scissoring) | Cyclobutane & -CH₂- | ~1450 | Medium |
| C-F Stretch | gem-Difluoro | 1350 - 1100 | Strong to Very Strong |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
| C-H Bend (Out-of-Plane) | Aromatic Ring | 900 - 675 | Strong |
Conclusion: A Powerful Tool for Structural Verification
The infrared spectrum of this compound provides a wealth of structural information. The unambiguous identification of the strong carbonyl stretch, the characteristic aromatic and aliphatic C-H stretches, and the intense C-F absorptions allows for rapid confirmation of the compound's synthesis and purity. For professionals in drug development, this technique is invaluable for quality control, stability studies, and the investigation of intermolecular interactions. The principles and methodologies outlined in this guide provide a robust framework for the successful application of infrared spectroscopy in the analysis of this and other complex organic molecules.
References
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. askthenerd.com [askthenerd.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. web.williams.edu [web.williams.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lipophilicity and pKa of 3,3-Difluorocyclobutanecarboxylic Acid Derivatives
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the properties of therapeutic candidates.[1] The unique physicochemical characteristics of fluorine—its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful tool to modulate molecular properties.[2][3][4] These modifications can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its pharmacokinetic and pharmacodynamic behavior.[1][5]
Among the array of fluorinated building blocks, the 3,3-difluorocyclobutane motif has emerged as a particularly valuable scaffold.[4][6][7] Its rigid, three-dimensional structure combined with the geminal difluoro substitution offers a unique blend of polarity and lipophilicity, making it an attractive component for designing novel therapeutics.[7][8] This guide provides an in-depth exploration of two critical physicochemical parameters for 3,3-difluorocyclobutanecarboxylic acid and its derivatives: acidity (pKa) and lipophilicity (logP/logD). A thorough understanding and precise measurement of these properties are paramount for any researcher or drug development professional aiming to harness the full potential of this versatile chemical moiety.
The Physicochemical Impact of the 3,3-Difluoro-Substituted Cyclobutane Ring
The introduction of two fluorine atoms onto the same carbon of the cyclobutane ring imparts significant and predictable changes to the molecule's electronic and physical nature.
-
Profound Electronic Influence on Acidity: The primary effect of the gem-difluoro group is its powerful inductive electron-withdrawing capability.[2][3] This effect propagates through the carbon framework to the carboxylic acid functional group. By pulling electron density away from the carboxylate oxygen-hydrogen bond, it stabilizes the resulting conjugate base (carboxylate anion) upon deprotonation. This stabilization makes the proton more readily ionizable, resulting in a significantly lower pKa value—or a stronger acid—compared to its non-fluorinated cyclobutanecarboxylic acid counterpart.[9][10]
-
Modulating Lipophilicity: The influence of fluorine on lipophilicity is nuanced.[11] While the substitution of a single hydrogen for a fluorine atom often slightly increases lipophilicity (logP), the presence of multiple fluorine atoms, as in the 3,3-difluoro motif, introduces a significant dipole moment. This makes the scaffold a unique entity described as a "polar, yet lipophilic" moiety.[7] It can enhance solubility and permeability characteristics simultaneously, a highly desirable trait in drug design.
-
Conformational Rigidity: The four-membered cyclobutane ring is inherently rigid. This structural constraint, coupled with the stereoelectronic effects of the C-F bonds, can lock the molecule into specific conformations.[1] This pre-organization can be advantageous for improving binding affinity and selectivity to a biological target by reducing the entropic penalty upon binding.
Part 1: Acidity Constant (pKa) Determination
The pKa is a quantitative measure of a compound's acidity in a solution. For an ionizable drug molecule like a carboxylic acid, the pKa dictates the ratio of its neutral (protonated) to ionized (deprotonated) form at a given physiological pH. This ratio is a critical determinant of solubility, membrane permeability, and receptor interaction. For 3,3-difluorocyclobutanecarboxylic acid, the predicted pKa is approximately 3.63, showcasing the potent acidifying effect of the difluoro group.[12]
Experimental Protocol: Potentiometric Titration for pKa Measurement
Potentiometric titration is the gold-standard method for accurate pKa determination. It relies on monitoring the pH of a solution as a standardized titrant is incrementally added. The resulting titration curve allows for the precise identification of the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.
Core Principle & Self-Validation: This protocol's integrity is ensured by the precise measurement of pH change against a known volume of standardized titrant. The system is self-validating through mandatory, regular calibration of the pH electrode with certified buffer standards (e.g., pH 4.01, 7.00, 10.01) to ensure linearity and accuracy of the pH readings, which are the foundation of the entire measurement.
Materials and Equipment:
-
High-precision pH meter with a combination glass electrode
-
Calibrated automated burette or Class A manual burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Analytical balance (± 0.1 mg accuracy)
-
3,3-difluorocyclobutanecarboxylic acid derivative
-
Deionized water (18.2 MΩ·cm)
-
Co-solvent (e.g., methanol or DMSO), if required for solubility
-
Magnetic stirrer and stir bar
-
Temperature probe
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH meter using at least three primary standard buffers that bracket the expected pKa. Ensure the slope is within the acceptable range (typically 95-105%).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3,3-difluorocyclobutanecarboxylic acid derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a water-methanol mixture can be used, but the pKa obtained will be an apparent pKa (pKaapp) and must be reported as such with the co-solvent percentage.
-
Initial pH Adjustment: If necessary, add a small, known amount of 0.1 M HCl to lower the initial pH to ensure the titration starts with the compound fully in its protonated (acidic) form.
-
Titration Execution:
-
Immerse the calibrated pH electrode and temperature probe into the stirred sample solution.
-
Begin adding the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize. Smaller increments should be used in the region of rapid pH change around the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).
-
The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point (Veq/2).
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Part 2: Lipophilicity (logP/logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing drug absorption, distribution, and toxicity. It is expressed as:
-
logP: The logarithm of the partition coefficient, which describes the distribution of the neutral form of a compound between two immiscible phases, typically n-octanol and water.
-
logD: The logarithm of the distribution coefficient, which describes the distribution of all forms of a compound (neutral and ionized) between n-octanol and an aqueous buffer at a specific pH. For a carboxylic acid, logD is pH-dependent and is related to logP and pKa by the equation: logD = logP - log10(1 + 10(pH - pKa)) .
The computed partition coefficient (XLogP3-AA) for the parent 3,3-difluorocyclobutanecarboxylic acid is 0.9, indicating moderate lipophilicity.[13]
Experimental Protocol: Shake-Flask Method for logP/logD Measurement (OECD 107)
The shake-flask method is a direct and historically standard technique for determining logP. By using buffers of known pH instead of pure water, it can be readily adapted to measure logD.
Core Principle & Self-Validation: The method is based on the principle of equilibrium partitioning. Its trustworthiness hinges on ensuring that true equilibrium is reached and that the analytical quantification in each phase is accurate and precise. The protocol validates itself through mass balance calculations—ensuring the total amount of compound recovered from both phases matches the initial amount added—and by performing the measurement in triplicate to ensure reproducibility.
Materials and Equipment:
-
n-Octanol (reagent grade or higher)
-
Aqueous buffers (e.g., phosphate or citrate) at various relevant pH values (e.g., pH 2.0, 7.4)
-
3,3-difluorocyclobutanecarboxylic acid derivative
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Solvent Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours at the experimental temperature to ensure mutual saturation. Separate the phases before use. This step is critical to prevent volume changes during the partitioning experiment.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the appropriate solvent (usually the phase in which it is more soluble).
-
Partitioning:
-
Add known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer to a centrifuge tube (e.g., 5 mL of each).
-
Spike the system with a small volume of the stock solution, ensuring the final concentration is well within the linear range of the analytical detector and does not promote aggregation.
-
Cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow partitioning equilibrium to be reached.
-
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.
-
Sampling and Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Dilute the samples as necessary and analyze the concentration of the compound in each phase (Coct and Caq) using a validated analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentrations: P or D = Coct / Caq .
-
The final value is expressed as its base-10 logarithm: logP or logD = log10(P or D) .
-
Workflow Visualization
Caption: Workflow for logP/logD determination by the shake-flask method.
Data Summary and Application in Drug Design
The physicochemical properties of the parent acid provide a baseline for understanding its derivatives. Conversion of the carboxylic acid to amides, esters, or other functional groups will predictably alter these values, allowing for fine-tuning of the molecule's ADME profile.
Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanecarboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₆F₂O₂ | [14][] |
| Molecular Weight | 136.10 g/mol | [13][] |
| Predicted pKa | 3.63 ± 0.40 | [12] |
| Computed logP (XLogP3-AA) | 0.9 | [13] |
| Physical Appearance | White solid | [6] |
Leveraging these Properties in Drug Development:
-
Enhanced Metabolic Stability: The robust C-F bonds in the 3,3-difluoro motif block sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[2][3][5]
-
Tuning for Permeability and Bioavailability: With a pKa of ~3.6, the parent acid will be largely ionized at intestinal and blood pH (~7.4). While this aids aqueous solubility, it can hinder passive diffusion across cell membranes. Converting the acid to a neutral ester or amide derivative eliminates the pKa, increases lipophilicity, and can dramatically improve membrane permeability and oral bioavailability.[3][5]
-
Modulating Target Affinity: The strong dipole moment and electron-withdrawing nature of the difluorocyclobutane ring can alter hydrogen bonding patterns and electrostatic interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1][11]
Conclusion
3,3-Difluorocyclobutanecarboxylic acid and its derivatives represent a class of building blocks with immense potential in modern drug discovery. Their unique combination of conformational rigidity, modulated lipophilicity, and significantly altered acidity provides a sophisticated tool for medicinal chemists to address challenges in ADME and target engagement. The experimental determination of pKa and logD, guided by robust and validated protocols as detailed in this guide, is not merely a characterization step but a critical, data-driven foundation for the rational design of safer and more effective medicines. The continued exploration of this scaffold is certain to yield novel therapeutic agents across a wide range of disease areas.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 10. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 12. 3,3-Difluorocyclobutanecarboxylic acid CAS#: 107496-54-8 [amp.chemicalbook.com]
- 13. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Reactivity of Benzyl 3,3-difluorocyclobutanecarboxylate with nucleophiles
An In-depth Technical Guide to the Reactivity of Benzyl 3,3-difluorocyclobutanecarboxylate with Nucleophiles
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, prized for its ability to confer unique conformational constraints and electronic characteristics.[3] This technical guide provides a comprehensive analysis of the reactivity of this compound, a versatile building block for accessing these privileged structures. We will explore its interactions with various nucleophiles, detailing the causality behind reaction pathways, providing field-proven experimental protocols, and offering mechanistic insights to guide synthetic strategy for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Moiety
Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without significant steric penalty.[1] When installed as a geminal difluoro group on a cyclobutane ring, these effects are amplified. The C-F bonds are highly polarized and stable, and their presence induces a significant dipole moment, increasing polarity while paradoxically often enhancing lipophilicity.[4] The cyclobutane ring itself, with its inherent strain energy of approximately 26 kcal/mol, provides a rigid, three-dimensional scaffold that can lock in specific conformations favorable for biological target engagement.[5]
This compound serves as a key intermediate, combining the desirable difluorocyclobutane core with two distinct handles for chemical diversification: a versatile ester and a readily cleavable benzyl protecting group. Understanding its reactivity is paramount to unlocking its full synthetic potential.
Overview of Reactivity: A Multi-faceted Electrophile
The reactivity of this compound is governed by several key structural features, creating multiple potential sites for nucleophilic attack. The interplay between these sites dictates the outcome of a given transformation.
-
The Carbonyl Group: The ester functionality is a classic electrophilic site. The electron-withdrawing effect of the adjacent gem-difluoro group further polarizes the C=O bond, activating it for nucleophilic acyl substitution.
-
The Benzylic Carbon: The benzyl group is susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 pathway depending on the conditions.[6] It is also readily cleaved by hydrogenolysis.
-
The Cyclobutane Ring: The inherent ring strain can be released through nucleophile-induced ring-opening reactions, a pathway that must be considered, particularly with strong nucleophiles or under Lewis acidic conditions.[5][7]
Nucleophilic Attack at the Carbonyl Carbon: Amidation and Saponification
The most direct and common transformation is nucleophilic acyl substitution at the ester carbonyl. This pathway allows for the conversion of the ester into a wide range of amides, acids, or other esters, which are pivotal functional groups in pharmaceutical compounds.
Amide Formation
Direct amidation with primary or secondary amines is a robust method for introducing nitrogen-containing functionalities. The reaction typically proceeds by heating the ester with an excess of the amine. The use of aprotic polar solvents like DMF or DMSO can facilitate the reaction, although in many cases, the amine can serve as the solvent if it is a liquid.
Causality Behind Experimental Choices:
-
Excess Amine: Using the amine in excess drives the equilibrium towards the product side, ensuring complete consumption of the starting ester. It also serves as a base to neutralize any acidic byproducts.
-
Elevated Temperature: The reaction often requires heat to overcome the activation energy for the nucleophilic attack on the relatively stable ester. Benzyl esters are generally less reactive than methyl or ethyl esters, necessitating more forcing conditions.
Experimental Protocol: Synthesis of N-Butyl-3,3-difluorocyclobutanecarboxamide
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.42 mmol).
-
Add n-butylamine (4.4 mL, 44.2 mmol, 10 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess n-butylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the target amide.
Saponification (Hydrolysis)
Base-mediated hydrolysis of the benzyl ester provides the corresponding 3,3-difluorocyclobutanecarboxylic acid. This acid is a critical building block for further functionalization, including more complex amide couplings (e.g., with EDC/HOBt) or other derivatizations.[8]
Causality Behind Experimental Choices:
-
Base (LiOH, NaOH): A strong base is required to act as the nucleophile (as hydroxide) and deprotonate the resulting carboxylic acid, driving the reaction to completion. LiOH is often preferred in research settings due to its good solubility in mixed aqueous/organic solvent systems.
-
Solvent System (THF/H₂O): A mixed solvent system is necessary to solubilize both the organic ester and the inorganic base. THF is a common choice as it is miscible with water and a good solvent for many organic substrates.
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asccollegekolhar.in [asccollegekolhar.in]
- 7. Item - Ring-Opening Reactions of DonorâAcceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - American Chemical Society - Figshare [acs.figshare.com]
- 8. nbinno.com [nbinno.com]
A Guide to the Thermal Stability of Benzyl 3,3-difluorocyclobutanecarboxylate: A Critical Assessment for Pharmaceutical Development
Abstract
The strategic incorporation of fluorinated motifs into pharmaceutically active compounds is a cornerstone of modern drug design, offering enhancements in metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for sterically demanding groups. This technical guide provides a comprehensive framework for assessing the thermal stability of Benzyl 3,3-difluorocyclobutanecarboxylate, a key intermediate in the synthesis of various therapeutic agents. We will explore the theoretical underpinnings of its stability, propose likely thermal decomposition pathways, and provide detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the thermal behavior of this important building block.
Introduction: The Rising Prominence of the 3,3-Difluorocyclobutane Moiety
The introduction of fluorine into organic molecules has had a transformative impact on the pharmaceutical industry.[1] The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's biological activity and pharmacokinetic profile.[1] Among the various fluorinated scaffolds, the 3,3-difluorocyclobutane ring has gained significant traction as a versatile building block.[2][3] Its geminal difluorination imparts a rigid, puckered conformation that can effectively mimic larger, more flexible groups, while also modulating local electronics and improving metabolic stability.[4]
This compound serves as a crucial intermediate for incorporating this valuable moiety into more complex molecular architectures. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount to ensure safety, guide formulation development, and define appropriate storage and handling conditions.[5] This guide provides a systematic approach to characterizing the thermal properties of this compound.
Theoretical Considerations for Thermal Stability
The thermal stability of this compound is governed by the interplay of its constituent parts: the benzyl group, the ester linkage, and the 3,3-difluorocyclobutane ring.
-
The Benzyl Ester: Benzyl esters are widely used as protecting groups in organic synthesis.[6] Their stability can be influenced by substituents on the aromatic ring, with electron-withdrawing groups generally increasing stability.[7] The primary mode of thermal decomposition for many benzyl esters involves the cleavage of the benzyl-oxygen bond.
-
The 3,3-Difluorocyclobutane Ring: The gem-difluorination of the cyclobutane ring is known to enhance its stability.[4] The strong C-F bonds and the inductive effect of the fluorine atoms contribute to the overall robustness of the ring system.[8]
-
The Ester Linkage: The carboxylate group itself is a potential site for decarboxylation upon heating, although this is generally less favorable than other decomposition pathways for benzyl esters.
Based on these considerations, several potential thermal decomposition pathways can be postulated. These pathways are best investigated using a combination of analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Proposed Thermal Decomposition Pathways
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Workflow for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound necessitates a multi-technique approach. The combination of TGA and DSC provides complementary information on mass loss and energetic transitions as a function of temperature.[9][10][11]
Caption: Experimental workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] This technique is invaluable for determining the onset of decomposition and quantifying mass loss associated with degradation.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).[15]
-
Experimental Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program a linear heating ramp of 10°C/min up to a final temperature of 500°C.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[18][19]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program a linear heating ramp of 10°C/min up to a final temperature of 300°C, or a temperature just beyond the decomposition onset observed by TGA.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.
Data Presentation and Interpretation
The data obtained from TGA and DSC should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Expected Thermal Analysis Data for this compound
| Parameter | Technique | Expected Result | Interpretation |
| Melting Point (Tm) | DSC | Endothermic peak | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tonset) | TGA | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability. |
| Decomposition Exotherm | DSC | Exothermic peak | Indicates the energy released during decomposition. |
| Mass Loss | TGA | Percentage of initial mass lost during decomposition | Correlates to the loss of specific molecular fragments. |
By combining the results from TGA and DSC, a comprehensive thermal profile of this compound can be constructed. For instance, the onset of mass loss in the TGA curve should correlate with an exothermic event in the DSC curve, confirming that the mass loss is due to decomposition.[9]
Conclusion
A thorough understanding of the thermal stability of this compound is critical for its effective use in pharmaceutical development. The experimental workflows and theoretical considerations outlined in this guide provide a robust framework for researchers to assess the thermal properties of this important building block. By employing techniques such as TGA and DSC, scientists can obtain the necessary data to ensure the safety, quality, and efficacy of the final drug product. The inherent stability of the 3,3-difluorocyclobutane moiety suggests that this intermediate will likely exhibit favorable thermal properties, further cementing its role as a valuable component in the design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 11. mt.com [mt.com]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. web.williams.edu [web.williams.edu]
- 17. researchgate.net [researchgate.net]
- 18. sfu.ca [sfu.ca]
- 19. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of Benzyl 3,3-difluorocyclobutanecarboxylate
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery, frequently enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,3-difluorocyclobutane motif, in particular, has gained prominence as a valuable bioisostere for carbonyls and gem-dimethyl groups. This document provides a comprehensive, field-tested protocol for the synthesis of benzyl 3,3-difluorocyclobutanecarboxylate, a key building block for advanced pharmaceutical intermediates, starting from its ketone precursor, benzyl 3-oxocyclobutanecarboxylate. This guide will explore the mechanistic details of the deoxofluorination reaction, present a step-by-step experimental procedure, and highlight critical parameters for a successful and reproducible synthesis.
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, a strained four-membered carbocycle, provides a unique three-dimensional geometry for substituent placement that is distinct from more conventional five- and six-membered ring systems. The geminal difluorination at the 3-position transforms this scaffold into a potent tool for medicinal chemists. The exceptional strength of the C-F bond, coupled with the high electronegativity of fluorine, can profoundly alter the local electronic environment and conformational preferences of a molecule without a significant increase in steric bulk. This compound is a versatile intermediate where the benzyl ester serves as a readily cleavable protecting group for the carboxylic acid, enabling further chemical modifications and couplings.
Reaction Overview and Mechanism: Deoxofluorination
The conversion of a ketone to a geminal difluoride is most effectively achieved through a deoxofluorination reaction. This transformation utilizes a nucleophilic fluoride source to replace the carbonyl oxygen with two fluorine atoms. Among the various reagents available for this purpose, diethylaminosulfur trifluoride (DAST) and its more thermally stable and easier-to-handle analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely employed.[1][2][3][4][5]
The reaction mechanism proceeds through several key steps:
-
Carbonyl Activation: The lone pair of electrons on the carbonyl oxygen of benzyl 3-oxocyclobutanecarboxylate attacks the electrophilic sulfur atom of the fluorinating agent (e.g., Deoxo-Fluor®).
-
Formation of a Fluoro-oxosulfonium Intermediate: This initial adduct is a highly reactive species.
-
Fluoride Attack and Elimination: A fluoride ion then attacks the carbocationic center, leading to the formation of the geminal difluoride product and sulfur-based byproducts.
This reaction is highly sensitive to moisture; therefore, anhydrous conditions are critical for success. The fluorinating agents react violently with water, which not only reduces their efficacy but also generates corrosive byproducts.[6][7]
Experimental Protocol
This protocol outlines the synthesis of this compound utilizing Deoxo-Fluor®, chosen for its enhanced thermal stability over DAST.[3][5]
Materials and Reagents
| Reagent | Grade | Supplier (Example) | CAS Number |
| Benzyl 3-oxocyclobutanecarboxylate | >98% | Sigma-Aldrich | 116950-77-3 |
| Deoxo-Fluor® | Synthesis Grade | Oakwood Chemical | 202289-38-1 |
| Dichloromethane (DCM), anhydrous | >99.8% | Acros Organics | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | VWR Chemicals | 7487-88-9 |
| Celite® 545 | --- | MilliporeSigma | 68855-54-9 |
| Diethyl Ether | ACS Grade | --- | 60-29-7 |
| Hexanes | ACS Grade | --- | 110-54-3 |
Equipment
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and GC-MS for product analysis
Step-by-Step Procedure
Safety Precautions: This reaction must be conducted in a well-ventilated fume hood. Deoxo-Fluor® is corrosive and reacts exothermically with water. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add benzyl 3-oxocyclobutanecarboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution via syringe over a period of 15-20 minutes. Caution: This addition can be exothermic. Ensure the internal temperature is maintained below -60 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm gradually to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction's progress by TLC or GC-MS.[6]
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a separate flask containing an ice-cold, vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching process generates gas. Ensure adequate ventilation and perform the addition slowly to control the effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a pad of Celite® 545 to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Product Characterization: Collect the fractions containing the desired product as identified by TLC. Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.[8] Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10][11]
Visualization of the Experimental Workflow
Caption: A schematic workflow for the synthesis of this compound.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The success of this deoxofluorination is critically dependent on the exclusion of water. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential. The reaction should be maintained under an inert atmosphere (nitrogen or argon) throughout.
-
Temperature Management: The addition of Deoxo-Fluor® at low temperatures is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.
-
Stoichiometry: While 1.2 equivalents of the fluorinating agent are generally sufficient, the optimal amount can vary based on the scale of the reaction and the purity of the starting material. An excess may be necessary for complete conversion but can complicate purification.
-
Incomplete Reaction: If monitoring indicates an incomplete reaction, the cause is often moisture contamination or an insufficient amount of the fluorinating agent.
-
Purification: The product and starting material can have similar polarities, potentially making chromatographic separation difficult. A long silica gel column and a shallow elution gradient are recommended for optimal separation.
Conclusion
The synthesis of this compound from its corresponding ketone is a reliable and scalable transformation that provides access to a highly valuable fluorinated building block for drug discovery and development. By adhering to stringent anhydrous conditions, maintaining careful temperature control, and employing a meticulous purification strategy, researchers can consistently obtain this compound in high yield and purity. The detailed protocol and practical insights provided in this application note are designed to serve as a robust guide for synthetic and medicinal chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. DAST - Enamine [enamine.net]
- 8. 935273-86-2|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the DAST Fluorination of Benzyl 3-Oxocyclobutanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable pharmacophore.[2][3] This rigid, four-membered ring system, adorned with a difluoromethylidene group, serves as a bioisosteric replacement for carbonyl groups, offering improved metabolic stability and altered electronic properties while maintaining a similar spatial arrangement.[1]
This application note provides a comprehensive guide to the synthesis of benzyl 3,3-difluorocyclobutanecarboxylate, a key building block for more complex fluorinated molecules, via the deoxofluorination of benzyl 3-oxocyclobutanecarboxylate using diethylaminosulfur trifluoride (DAST). We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and address potential challenges and safety considerations.
Reaction Mechanism: The Deoxofluorination Pathway
The conversion of a ketone to a gem-difluoride using DAST proceeds through a well-established, albeit complex, mechanistic pathway.[4][5] The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST. This is followed by the elimination of a fluoride ion and subsequent intramolecular rearrangement to form a key intermediate, an α-fluoroalkoxysulfurane. A final fluoride attack, either through an SN1 or SN2-like pathway, displaces the sulfur-containing leaving group to yield the desired gem-difluorinated product.
It is crucial to note that for β-keto esters like benzyl 3-oxocyclobutanecarboxylate, the ester functionality is generally unreactive towards DAST under the conditions required for ketone fluorination.[4][6] However, the presence of the ester group can influence the reactivity of the ketone and potentially lead to side reactions, such as the formation of α,β-unsaturated fluoroesters, particularly if the reaction is allowed to warm significantly or if protic impurities are present.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the small-scale synthesis of the target compound and should be performed by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity | Amount (for 1 mmol scale) |
| Benzyl 3-oxocyclobutanecarboxylate | Commercial Source | 198995-91-4 | >95% | 204.2 mg (1.0 mmol) |
| Diethylaminosulfur Trifluoride (DAST) | Commercial Source | 38078-09-0 | >95% | 0.32 mL (2.4 mmol, 2.4 eq) |
| Dichloromethane (DCM), anhydrous | Commercial Source | 75-09-2 | >99.8% | 10 mL |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | N/A | 20 mL |
| Anhydrous Sodium Sulfate | Commercial Source | 7757-82-6 | >99% | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum, add benzyl 3-oxocyclobutanecarboxylate (204.2 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the substrate is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add diethylaminosulfur trifluoride (DAST) (0.32 mL, 2.4 mmol) dropwise to the cold solution via syringe over 5-10 minutes. A slight color change may be observed.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated sodium bicarbonate solution (20 mL). Caution: Gas evolution (CO2) will occur.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7]
Safety and Troubleshooting
Safety Precautions:
-
DAST is a hazardous substance. It is corrosive, moisture-sensitive, and can decompose exothermically, especially at temperatures above 90 °C.[5] Always handle DAST in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The reaction quench with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with adequate cooling.
-
Hydrogen fluoride (HF) may be generated as a byproduct, especially in the presence of moisture. HF is highly toxic and corrosive. Ensure proper quenching and handling procedures are followed.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient DAST, low reaction temperature, or short reaction time. | Increase the equivalents of DAST (up to 3 eq.), allow the reaction to stir for a longer period at room temperature. |
| Formation of Side Products | Presence of moisture, reaction temperature too high. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Maintain the recommended temperature profile. |
| Low Yield | Inefficient quenching or workup, product volatility. | Ensure the quenching is complete and perform extractions efficiently. Be cautious during solvent removal under vacuum. |
Conclusion
The DAST-mediated fluorination of benzyl 3-oxocyclobutanecarboxylate offers a reliable and direct route to the corresponding gem-difluorinated product, a valuable building block in medicinal chemistry. By understanding the reaction mechanism, adhering to a carefully designed protocol, and prioritizing safety, researchers can successfully synthesize this important fluorinated scaffold for further elaboration in drug discovery and development programs.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. DAST - Enamine [enamine.net]
- 6. scispace.com [scispace.com]
- 7. 935273-86-2|this compound|BLD Pharm [bldpharm.com]
Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery
An Application Note for the Analysis of Benzyl 3,3-difluorocyclobutanecarboxylate by HPLC-MS
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated motifs, the 3,3-difluorocyclobutane ring has emerged as a valuable bioisostere for gem-dimethyl or carbonyl groups, offering unique conformational constraints and electronic properties. This compound serves as a critical building block in the synthesis of these advanced pharmaceutical intermediates.
This application note presents a robust and reliable High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The method is designed for researchers, process chemists, and quality control scientists who require accurate identification and quantification of this compound, whether in reaction mixtures, purity assessments, or stability studies.
Methodological Rationale: A Scientist's Perspective
The development of any analytical method must be grounded in the physicochemical properties of the analyte. This compound is a moderately polar molecule, featuring a non-polar benzyl group and a polar ester functional group. This structure dictates the strategic choices for both chromatographic separation and mass spectrometric detection.
Chromatographic Strategy: Reverse-Phase Separation
Given the compound's structure, Reverse-Phase (RP) HPLC is the logical choice for separation. The stationary phase, typically a C18 (octadecylsilane) bonded silica, provides a hydrophobic surface that interacts with the non-polar benzyl moiety of the analyte. The mobile phase, a polar mixture of water and an organic solvent, elutes the compound from the column.
-
Column Selection: A standard C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar organic molecules. The use of smaller particles (e.g., < 3 µm) ensures high resolution and peak efficiency.
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. This approach allows for the effective elution of the target analyte while also separating it from potential impurities that may have different polarities. The inclusion of a small amount of formic acid (0.1%) in the mobile phase serves two critical purposes: it sharpens chromatographic peaks by suppressing the ionization of any free silanol groups on the stationary phase, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer.
Mass Spectrometric Detection: Confirming Identity and Purity
Mass spectrometry provides the high specificity and sensitivity required for unambiguous identification.
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this analyte. The ester group and the overall polarity of the molecule make it amenable to forming a protonated molecular ion, [M+H]⁺, in the positive ion mode. ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is the predominant species observed.
-
Mass Analysis and Fragmentation: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, is invaluable for confirming the elemental composition of the analyte through accurate mass measurement. For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. The most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This characteristic fragment provides a strong diagnostic marker for the benzyl moiety.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample preparation to final data analysis.
Caption: Workflow for HPLC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
This protocol is designed to prepare samples for quantitative analysis and purity assessment.
-
Reagent Preparation:
-
Prepare the diluent by mixing HPLC-grade acetonitrile and HPLC-grade water in a 1:1 (v/v) ratio.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and vortex or sonicate until fully dissolved.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution into 10 mL of diluent.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard stock solution.
-
Perform the same dilution as for the working standard to bring the sample concentration into the calibrated range.
-
-
Final Preparation:
-
Filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC autosampler vial.[1]
-
Protocol 2: HPLC-MS Instrument Setup and Execution
The parameters below are a validated starting point and may be optimized based on the specific instrument and column used.
| Parameter | Condition |
| HPLC System | Standard LC System with Binary Pump and Autosampler |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | 0-1 min: 30% B, 1-8 min: 30% to 95% B, 8-10 min: 95% B, 10.1-12 min: 30% B |
| MS System | QTOF or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Target Ions (MS/MS) | Precursor Ion: [M+H]⁺ (m/z 225.09). Product Ions: e.g., m/z 91.05 (C₇H₇⁺), m/z 135.03 (C₅H₅F₂O₂⁺). Collision energy should be optimized. |
Trustworthiness: Method Validation Principles
To ensure that this method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and specific mass-to-charge ratio (and its fragments).
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined through recovery studies of spiked samples.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[5][6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By adhering to these principles, the protocol becomes a self-validating system, ensuring the generation of trustworthy and reproducible data critical for drug development and quality control.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Leveraging Difluorocyclobutane Building Blocks in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Value of the gem-Difluorocyclobutane Motif
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable structural element. It acts as a small, polar, yet lipophilic bioisostere that can impart unique conformational rigidity and favorable electronic properties to a parent molecule.[1][2] This constrained four-membered ring system offers a distinct three-dimensional exit vector for substituents, enabling novel explorations of chemical space that are not accessible with more conventional scaffolds.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical integration of difluorocyclobutane building blocks, specifically focusing on 3,3-Difluorocyclobutane-1-carboxylic Acid, into solid-phase peptide synthesis (SPPS) workflows. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both accuracy and reproducibility.
Core Building Block: 3,3-Difluorocyclobutane-1-carboxylic Acid
The primary building block for the protocols described herein is 3,3-Difluorocyclobutane-1-carboxylic Acid (CAS No. 107496-54-8).[5] Its structure combines the advantageous gem-difluoro-substituted ring with a versatile carboxylic acid handle, which serves as the primary attachment point for solid-phase synthesis.[5] The electron-withdrawing nature of the fluorine atoms slightly increases the acidity of the carboxyl group, which can influence reaction kinetics during activation and coupling steps. Its stability under a range of chemical conditions makes it an ideal candidate for multi-step solid-phase synthesis.[1]
| Property | Value | Source |
| CAS Number | 107496-54-8 | |
| Molecular Formula | C₅H₆F₂O₂ | |
| Molecular Weight | 136.10 g/mol | |
| Appearance | White to off-white solid |
Foundational Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The protocols outlined below utilize the Fmoc/tBu orthogonal protection strategy, which is the most common methodology in modern SPPS.[6] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups (e.g., tert-butyl, Trityl).[7][8] This orthogonality is critical, as it allows for the selective removal of the Fmoc group at each cycle using a mild base (e.g., piperidine) without disturbing the side-chain protectors or the linker to the solid support.[9][10] The entire peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously in a final step using a strong acid, typically trifluoroacetic acid (TFA).[8]
Protocol 1: Loading of 3,3-Difluorocyclobutane-1-carboxylic Acid onto 2-Chlorotrityl Chloride Resin
Causality and Rationale: The choice of 2-chlorotrityl chloride (2-CTC) resin is strategic for anchoring carboxylic acids.[11] This resin allows for the attachment of the first building block under mildly basic conditions, preventing racemization. Crucially, the final peptide can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., using dilute TFA or HFIP), which preserves acid-sensitive side-chain protecting groups if desired and is particularly useful for producing protected peptide fragments.[12]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
3,3-Difluorocyclobutane-1-carboxylic Acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in a suitable reaction vessel. Add sufficient DCM to swell the resin (approx. 10-15 mL per gram of resin) and gently agitate for 30 minutes. Drain the solvent.
-
Building Block Solubilization: In a separate vial, dissolve 3,3-Difluorocyclobutane-1-carboxylic Acid (1.5-2.0 eq relative to resin loading) in DCM. Add DIPEA (4.0 eq).
-
Loading Reaction: Add the solution from step 2 to the swollen resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Capping: To quench any remaining reactive chlorotrityl sites, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) to the resin.[6] Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying and Quantification: Dry the resin under a high vacuum. The loading efficiency can be determined gravimetrically (by weight gain) or by Fmoc-release UV-Vis spectroscopy if the next coupled residue is Fmoc-protected.
Protocol 2: On-Resin Peptide Elongation using Fmoc-SPPS
Causality and Rationale: This protocol describes a standard cycle for elongating the peptide chain from the resin-bound difluorocyclobutane scaffold. Each cycle involves two key steps: Fmoc deprotection to expose a free amine and coupling of the next activated Fmoc-amino acid. The choice of coupling reagent is critical for efficiency, especially for sterically hindered amino acids.
Materials:
-
DFCB-loaded resin from Protocol 1
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: See table below
-
Base: DIPEA or 2,4,6-Collidine
-
DMF, DCM (peptide synthesis grade)
Procedure (Single Cycle):
-
Swelling: Swell the DFCB-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.[13] Drain and repeat once. Rationale: The first treatment removes the Fmoc group, and the second ensures complete removal.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
Amino Acid Coupling:
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[13]
Table of Common Coupling Reagents:
| Reagent | Name | Activation Time | Strengths & Considerations |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | ~2 min | Standard, cost-effective, and reliable for most couplings.[13] |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | ~2 min | More reactive than HBTU, excellent for sterically hindered couplings. Lower racemization risk.[11] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | In situ | Carbodiimide-based, cost-effective. Oxyma Pure is a superior additive to HOBt, improving safety and efficiency. |
Protocol 3: Final Cleavage and Global Deprotection
Causality and Rationale: The final step involves cleaving the synthesized peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups. A standard TFA "cleavage cocktail" is used.[13] The cocktail includes scavengers to capture the reactive carbocations generated during the deprotection of groups like tBu, Boc, and Trt, preventing unwanted side reactions with sensitive residues like Tryptophan or Cysteine.[14]
Materials:
-
Peptide-resin from the completed synthesis
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. Causality: TFA provides the strong acidic environment for cleavage. Water acts as a scavenger for t-butyl cations. TIS is a highly effective scavenger for trityl cations and reduces potential oxidation.[13]
-
Filtration: Filter the resin and collect the TFA filtrate containing the crude peptide into a centrifuge tube.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a large volume (10-20x) of cold diethyl ether with gentle swirling. The crude peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC and characterized by mass spectrometry (e.g., LC-MS, MALDI-TOF).
Analytical Characterization of Resin-Bound Intermediates
For complex syntheses, monitoring the reaction directly on the solid support can be invaluable. Gel-phase 19F NMR spectroscopy is a particularly powerful, non-destructive technique for tracking reactions involving fluorinated building blocks like difluorocyclobutane.[15] The 19F chemical shifts of resin-bound compounds are often very similar to their solution-phase counterparts, allowing for clear identification of reactants and products, and confirming the integrity of the C-F bonds throughout the synthesis.[15]
Conclusion
The gem-difluorocyclobutane scaffold offers a compelling tool for medicinal chemists to create novel molecular architectures with enhanced physicochemical properties. By leveraging standard Fmoc-based solid-phase synthesis techniques, building blocks such as 3,3-Difluorocyclobutane-1-carboxylic Acid can be efficiently incorporated into peptides and other small molecules. The protocols detailed in these notes provide a robust and logically grounded framework for researchers to confidently apply these valuable building blocks in their drug discovery programs, enabling the rapid and reliable synthesis of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
The -Difluorocyclobutane Motif: A Guide to Strategic Incorporation in Drug Discovery
Introduction: The Rise of a Unique Bioisostere
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is perpetual. The strategic incorporation of fluorine has become a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the array of fluorinated motifs, the 3,3-difluorocyclobutane group has emerged as a particularly valuable bioisostere. This rigid, four-membered carbocycle, adorned with a gem-difluoro unit, offers a unique combination of conformational constraint and electronic properties that can profoundly influence a molecule's pharmacological profile.[3][4]
The cyclobutane ring itself provides a three-dimensional structure that is more spatially demanding than linear alkyl chains, yet less so than larger cycloalkanes, allowing for precise vectoral orientation of substituents to probe protein binding pockets.[5] The addition of the two fluorine atoms imparts a significant dipole moment and alters the lipophilicity and pKa of neighboring functional groups, often leading to improved pharmacokinetic properties.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 3,3-difluorocyclobutane motif, from synthetic accessibility to its impact on key drug-like properties.
Strategic Value in Medicinal Chemistry: Why Choose 3,3-Difluorocyclobutane?
The decision to incorporate a 3,3-difluorocyclobutane moiety is driven by its potential to address several common challenges in drug discovery. Its utility can be rationalized through its impact on a molecule's physicochemical and pharmacokinetic properties.
Key Physicochemical and Pharmacokinetic Effects:
| Property | Impact of 3,3-Difluorocyclobutane Incorporation | Rationale |
| Lipophilicity (LogP) | Generally increases, but in a nuanced manner. | The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] However, the overall effect is also influenced by the rigid, compact nature of the cyclobutane ring. |
| Metabolic Stability | Significantly enhanced. | The strong C-F bonds are resistant to metabolic oxidation. The gem-difluoro group can also shield adjacent positions from enzymatic attack, a crucial factor in overcoming rapid metabolism.[6] |
| Aqueous Solubility | Can be improved compared to other lipophilic groups. | While increasing lipophilicity, the polar nature of the C-F bonds can also lead to favorable interactions with water, sometimes resulting in a better balance of solubility and permeability compared to non-fluorinated or larger lipophilic groups. |
| Conformational Rigidity | Introduces a defined three-dimensional structure. | The puckered conformation of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[5] |
| pKa Modulation | Can lower the pKa of nearby acidic or basic centers. | The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of proximal functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.[3] |
Case Study Highlight: Ivosidenib
A prominent example of the successful application of the 3,3-difluorocyclobutane motif is in the development of Ivosidenib, an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1). In the optimization of this drug, the gem-difluorocyclobutane moiety was found to be crucial for enhancing metabolic stability while maintaining potent inhibitory activity.[6] This case underscores the real-world impact of this unique structural unit in creating effective therapeutics.
Synthetic Accessibility: Building the Core Scaffold
The practical application of the 3,3-difluorocyclobutane motif is contingent on its synthetic accessibility. Fortunately, robust methods have been developed for the synthesis of key building blocks, primarily centered around 3,3-difluorocyclobutanone and 3,3-difluorocyclobutane-1-carboxylic acid.
Caption: General synthetic pathways to key 3,3-difluorocyclobutane building blocks.
Protocol 1: Synthesis of 3,3-Difluorocyclobutanone
This protocol outlines a common route to the pivotal intermediate, 3,3-difluorocyclobutanone, starting from diethyl 2,2-difluoroadipate.[7]
Materials:
-
Diethyl 2,2-difluoroadipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel. Cool the reactor to 0-5 °C using an ice bath.
-
Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.
-
The crude 3,3-difluorocyclobutanone can be further purified by vacuum distillation to yield a product of high purity.
Protocol 2: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
This protocol describes the hydrolysis of the corresponding ethyl ester to afford the carboxylic acid, a versatile building block for further functionalization.[8]
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve sodium hydroxide in a 1:1 mixture of methanol and water.
-
Add ethyl 3,3-difluorocyclobutanecarboxylate to the basic solution at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the reaction mixture by half in vacuo.
-
Acidify the mixture to pH 1 with concentrated aqueous HCl.
-
Extract the product with dichloromethane (3 x 350 mL).
-
Combine the organic extracts and evaporate the solvent in vacuo to yield the product.
Application in Library Synthesis: Parallel Amide Coupling
The 3,3-difluorocyclobutane motif can be readily incorporated into library synthesis for rapid structure-activity relationship (SAR) studies. The following protocol details the parallel synthesis of an amide library from 3,3-difluorocyclobutanamine hydrochloride.[1]
Caption: Workflow for parallel amide library synthesis.
Protocol 3: Parallel Amide Coupling
Materials:
-
3,3-difluorocyclobutanamine hydrochloride
-
Diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 3,3-difluorocyclobutanamine hydrochloride in DMF.
-
Prepare 0.2 M solutions of each carboxylic acid in DMF in a separate 96-well plate.
-
Prepare a 0.2 M solution of HATU in DMF.
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
-
Reaction Setup (per well of a 96-well reaction block):
-
Add 100 µL of the 3,3-difluorocyclobutanamine hydrochloride stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).
-
Add 100 µL of the HATU stock solution (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent. The resulting library of amides can then be analyzed and submitted for biological screening.
-
Conclusion
The 3,3-difluorocyclobutane motif represents a powerful and increasingly accessible tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity and electronic properties allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile.[6] By understanding the strategic rationale for its incorporation and the available synthetic methodologies, researchers can effectively leverage this valuable bioisostere to overcome common challenges in drug discovery and develop novel therapeutics with improved properties. The provided protocols offer a starting point for the synthesis and application of this versatile building block in both small-scale and library synthesis settings.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: DAST Fluorination of β-Keto Esters
Welcome to the technical support center for navigating the complexities of using diethylaminosulfur trifluoride (DAST) with β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who are looking to successfully synthesize α-fluoro-β-keto esters while minimizing the formation of common and often frustrating side products. Here, we combine mechanistic insights with practical, field-tested advice to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield of my desired α-fluoro-β-keto ester. What are the most common reasons?
Low yields in this reaction are typically due to the formation of competitive side products or degradation.[1] The primary culprits are often α,β-unsaturated esters (from elimination) and various enol ethers. The inherent reactivity of the β-keto ester system, which exists in a keto-enol tautomerism, and the harsh nature of DAST create a delicate balance that can easily be tipped towards undesired pathways.[2] Careful control of reaction temperature is critical, as higher temperatures can promote these side reactions.[1]
Q2: My main side product is an α,β-unsaturated ester. How is this formed and how can I prevent it?
The formation of an α,β-unsaturated ester is a classic elimination pathway that competes with the desired fluorination.[3] This side reaction is particularly prevalent with enolizable ketones.[2]
Mechanism of Formation: The reaction proceeds through an intermediate formed from the enol tautomer of the β-keto ester and DAST. Instead of a fluoride ion attacking the α-carbon (which would lead to the desired product), a base (which can be another molecule of the substrate, the solvent, or impurities) abstracts a proton from the β-position, leading to the elimination of 'H-F' and the formation of a double bond.
To suppress this pathway, ensure strictly anhydrous conditions and use a non-basic, aprotic solvent like dichloromethane (CH₂Cl₂).[1] Running the reaction at very low temperatures (e.g., -78 °C) is the most effective strategy, as the activation energy for the elimination pathway is generally higher than that for fluorination.[4]
Q3: I've isolated a product that appears to be a fluoroenol ether. Is this common?
Yes, the formation of vinyl fluorides (or fluoroenol ethers in the case of esters) is a known side product when fluorinating enolizable ketones with DAST.[2] This occurs when the intermediate fluorocarbocation is deprotonated before the second fluoride addition can occur (in the case of gem-difluorination of a simple ketone) or as an alternative pathway from the activated enol intermediate.
Q4: Can DAST cause rearrangements or other unexpected reactions with my β-keto ester?
Absolutely. DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially in substrates prone to forming stable carbocations.[2][5] In the context of β-keto esters, more complex reactions like C-C bond cleavage can also occur, sometimes leading to the formation of acyl fluorides.[6][7][8][9] These reactions are often triggered by the initial interaction of DAST with the carbonyl group, which can initiate unexpected fragmentation pathways.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the DAST fluorination of β-keto esters.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Degraded DAST Reagent: DAST is sensitive to moisture and can degrade over time.[1] 2. Reaction Temperature Too Low: While low temperature is crucial, some substrates may require slightly higher temperatures to react at a reasonable rate. 3. Insufficient Reagent: Steric hindrance or competing reactions may consume the reagent.[1] | 1. Use a fresh bottle of DAST or a recently purchased, properly stored batch. Ensure it is handled under anhydrous conditions. 2. After initial addition at -78 °C, allow the reaction to warm slowly. Monitor by TLC or LCMS to find the optimal temperature.[4] 3. Increase the equivalents of DAST incrementally (e.g., from 1.1 eq to 1.5 eq). |
| Major Product is the α,β-Unsaturated Ester | 1. Reaction Temperature Too High: Promotes the elimination pathway.[1] 2. Presence of Base: Catalyzes elimination. 3. Prolonged Reaction Time: Increases the likelihood of side reactions. | 1. Maintain the reaction temperature at -78 °C for the duration of the addition and stirring.[4] 2. Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. Use a non-basic solvent like CH₂Cl₂. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Complex Product Mixture (Multiple Spots on TLC) | 1. Multiple Side Reactions Occurring: A combination of elimination, rearrangement, and/or degradation.[2][5] 2. DAST Decomposition: Heating DAST above 80 °C can cause decomposition, leading to reactive byproducts.[2][11] | 1. Re-optimize the reaction starting from first principles: use fresh, high-purity DAST, anhydrous CH₂Cl₂, and maintain -78 °C. Consider reverse addition (adding the substrate to the DAST solution) to maintain a low concentration of the substrate.[12] 2. Never heat the reaction mixture above room temperature unless absolutely necessary and with extreme caution.[11] |
| C-C Bond Cleavage Products (e.g., Acyl Fluorides) Observed | 1. Substrate-Specific Reactivity: The specific structure of the β-keto ester may favor a retro-Dieckmann or retro-Claisen type of fragmentation upon activation by DAST.[10] | 1. This is a mechanistically distinct pathway that may be difficult to suppress completely. Lowering the temperature is the first step. If the problem persists, an alternative, milder fluorinating agent may be required. |
Reaction Mechanisms & Workflows
Understanding the competing reaction pathways is key to troubleshooting. The diagrams below illustrate the desired fluorination versus the common elimination side reaction.
Diagram 1: Key Reaction Pathways
Diagram 2: Troubleshooting Workflow
Best Practices & Experimental Protocol
Adherence to a strict protocol is paramount for reproducibility and minimizing side reactions.
Core Principles for Success:
-
Reagent Quality: Always use a fresh, high-quality bottle of DAST. Older or improperly stored reagents are a primary source of failure.[1]
-
Anhydrous Conditions: Rigorously dry all glassware and use an anhydrous, aprotic solvent (e.g., distilled from CaH₂). Moisture will rapidly decompose DAST.
-
Temperature Control: The reaction is highly exothermic and temperature-sensitive. A dry ice/acetone bath (-78 °C) is essential for the addition of the reagent.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.[12]
-
Order of Addition: Adding the β-keto ester solution dropwise to the DAST solution (reverse addition) can sometimes be beneficial.[12] This keeps the substrate concentration low and can suppress dimerization or other side reactions.
Protocol: Fluorination of a Model β-Keto Ester
This protocol is a representative example and may require optimization for your specific substrate.
Materials:
-
β-Keto Ester (1.0 mmol, 1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST) (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the dry glassware and flush the system with dry nitrogen.
-
Reagent Preparation: In the main flask, dissolve DAST (1.2 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve the β-keto ester (1.0 eq) in a separate portion of anhydrous CH₂Cl₂ and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred DAST solution over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: After the addition is complete, stir the mixture at -78 °C for 1-4 hours. Monitor the reaction progress by TLC or by quenching small aliquots and analyzing via LCMS.
-
Quenching: Once the reaction is complete, quench it very carefully at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: The quench is highly exothermic and releases HF gas. Perform this in a well-ventilated fume hood.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.[12] The crude product should be purified promptly by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. DAST - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 12. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytichydrogenation for Benzyl Ester Deprotection in Fluorinated Molecules
Introduction
Welcome to the Technical Support Center for the optimization of catalytic hydrogenation for benzyl ester deprotection in fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The introduction of fluorine into organic molecules can significantly alter their reactivity, presenting unique challenges to common synthetic procedures like benzyl ester deprotection. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve optimal results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic hydrogenation of benzyl esters, with a special focus on the influence of fluorine substituents.
General Principles
Q1: What is the general mechanism for the catalytic hydrogenation of benzyl esters?
The catalytic hydrogenation of a benzyl ester is a hydrogenolysis reaction. The process involves the cleavage of the C-O bond between the carbonyl group and the benzylic carbon. The generally accepted mechanism on a palladium catalyst surface involves:
-
Adsorption: Both the benzyl ester and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.
-
C-O Bond Cleavage: The benzylic C-O bond is cleaved, leading to the formation of a carboxylic acid and toluene as a byproduct.[1]
-
Desorption: The products (carboxylic acid and toluene) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Q2: Why is palladium on carbon (Pd/C) the most common catalyst, and what are the alternatives?
Palladium on carbon (Pd/C) is widely used due to its high activity, relative affordability, and ease of handling (it can be filtered off after the reaction).[1] However, for challenging substrates, including some fluorinated molecules, other catalysts may offer advantages:
-
Pearlman's Catalyst (Pd(OH)₂/C): This is a more active catalyst than Pd/C and can be effective for more stubborn deprotections. It is particularly useful when catalyst poisoning is suspected.[1]
-
Raney Nickel: While active, it may be less selective and can sometimes lead to the reduction of aromatic rings, especially under harsh conditions.
-
Platinum-based catalysts (e.g., PtO₂): These are also highly active but can be less chemoselective than palladium catalysts.
Impact of Fluorine Substitution
Q3: How does the presence of fluorine atoms on the molecule affect the deprotection of benzyl esters?
The presence of fluorine atoms, particularly on the aromatic ring of the benzyl group or elsewhere in the molecule, can have a significant electronic impact on the reaction:
-
Electron-Withdrawing Effects: Fluorine is a highly electronegative atom. If fluorinated substituents are present on the benzyl ring, they can decrease the electron density of the aromatic system. This can make the cleavage of the benzylic C-O bond more difficult, thus slowing down the reaction rate.
-
Steric Hindrance: While less common, bulky fluorine-containing groups near the reaction center could sterically hinder the substrate's ability to adsorb onto the catalyst surface.
-
Potential for Catalyst Inhibition: Although not extensively documented for stable C-F bonds, the release of fluoride ions (if C-F bond cleavage were to occur) could potentially poison the catalyst.[2][3]
Q4: Can the C-F bond be cleaved under typical hydrogenation conditions for benzyl ester deprotection?
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is generally stable under standard catalytic hydrogenation conditions used for benzyl ester deprotection. Cleavage of a C-F bond typically requires much harsher conditions or specific catalytic systems designed for C-F activation. However, hydrodefluorination is not impossible, especially with more reactive aryl fluorides or under forcing conditions (high pressure, high temperature, or with highly active catalysts). It is crucial to monitor for potential defluorination byproducts, especially during methods development.
Reaction Optimization
Q5: How do I choose the optimal solvent for my reaction?
The choice of solvent is critical for reaction efficiency. Polar protic solvents are generally preferred as they can help to stabilize the carboxylic acid product and facilitate the reaction. Common choices include:
-
Methanol (MeOH) and Ethanol (EtOH): These are excellent and commonly used solvents for catalytic hydrogenation.[1]
-
Ethyl Acetate (EtOAc): Also a good choice, particularly if the starting material has better solubility in it.
-
Acetic Acid (AcOH): Can be used as a solvent or co-solvent and may accelerate the reaction, especially for the deprotection of benzyl ethers or carbamates from amines.[4]
Q6: What are the recommended catalyst loading and hydrogen pressure?
-
Catalyst Loading: A typical starting point is 5-10 mol% of the palladium catalyst relative to the substrate. For challenging substrates, this can be increased to 20 mol% or even higher.[1]
-
Hydrogen Pressure: Most benzyl ester deprotections can be carried out at atmospheric pressure using a hydrogen-filled balloon. For slower reactions, increasing the pressure to 50-60 psi in a Parr shaker apparatus can significantly increase the reaction rate.[5]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the catalytic hydrogenation of fluorinated benzyl esters.
Problem 1: Incomplete or Slow Reaction
Symptom: TLC/HPLC analysis shows significant starting material remaining after the expected reaction time.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The catalyst may be old or have been improperly stored, leading to oxidation or moisture absorption.
-
Solution: Use a fresh batch of catalyst. For particularly difficult reactions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
Catalyst Poisoning:
-
Cause: Impurities in the starting material, solvents, or from previous reaction steps can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds, halides (especially iodide and bromide), and some nitrogen-containing heterocycles.[6][7]
-
Solution:
-
Purify the starting material meticulously.
-
Use high-purity solvents.
-
Increase the catalyst loading to overcome the effect of the poison.
-
Consider a pre-treatment of the substrate with a scavenger resin if the nature of the poison is known.
-
-
-
Mass Transfer Limitations:
-
Cause: Insufficient mixing or a low hydrogen concentration at the catalyst surface can limit the reaction rate.
-
Solution:
-
Increase the stirring rate to ensure the catalyst is well suspended.
-
Ensure a good headspace of hydrogen above the reaction mixture.
-
If using a balloon, ensure it is adequately filled and consider using a larger balloon or replenishing it during the reaction.
-
For more challenging reactions, switch to a pressurized hydrogenation system (e.g., a Parr shaker).[5]
-
-
-
Substrate-Specific Steric Hindrance or Electronic Effects:
-
Cause: As discussed in the FAQs, electron-withdrawing fluorine substituents can deactivate the substrate towards hydrogenolysis. Steric bulk near the ester can also impede access to the catalyst surface.
-
Solution:
-
Increase the reaction temperature (e.g., to 40-60 °C).
-
Increase the hydrogen pressure.
-
Switch to a more active catalyst like Pearlman's catalyst.[1]
-
Consider an alternative deprotection method, such as transfer hydrogenation or acidic cleavage, if the substrate is sensitive to high pressure or temperature.[8]
-
-
Problem 2: Side Reactions and Impurity Formation
Symptom: Formation of unexpected byproducts observed by TLC/HPLC/MS.
Possible Causes & Solutions:
-
Hydrodefluorination (Cleavage of C-F bond):
-
Cause: While uncommon, this can occur under harsh conditions, especially with aryl fluorides.
-
Solution:
-
Use milder reaction conditions: lower temperature, lower hydrogen pressure.
-
Switch to a less active catalyst or use a catalyst poison to temper the activity (though this may also slow the desired reaction).
-
Consider transfer hydrogenation, which is often a milder method.[8]
-
Carefully monitor the reaction by LC-MS to detect the formation of defluorinated byproducts.[1][9]
-
-
-
Reduction of Other Functional Groups:
-
Cause: Other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups, other protecting groups like Cbz) may be reduced under the hydrogenation conditions.
-
Solution:
-
Choose the catalyst and conditions carefully. Palladium catalysts are generally chemoselective for benzyl ester deprotection in the presence of many other functional groups.
-
If highly reducible groups are present, consider transfer hydrogenation with a specific hydrogen donor that may offer better selectivity.
-
Protect other sensitive functional groups before carrying out the hydrogenation.
-
-
-
Ring Saturation of Aromatic Moieties:
-
Cause: Over-reduction of aromatic rings can occur under forcing conditions (high pressure, high temperature, and with highly active catalysts like rhodium or ruthenium).
-
Solution:
-
Use palladium-based catalysts, which are less prone to aromatic ring reduction than platinum or rhodium catalysts.
-
Avoid excessive reaction times and harsh conditions.
-
Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
-
Problem 3: Difficulty in Product Isolation/Purification
Symptom: Issues with filtering the catalyst or removing the solvent and byproducts.
Possible Causes & Solutions:
-
Fine Catalyst Particles Passing Through the Filter:
-
Cause: Some batches of catalyst may contain very fine particles that can pass through standard filter paper.
-
Solution: Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., a 0.45 µm PTFE filter) to effectively remove all catalyst particles.
-
-
Contamination of the Product with Toluene or Solvent:
-
Cause: Toluene is a byproduct of the reaction and may be difficult to remove from the product, especially if it is a non-polar solid. Residual solvent can also be an issue.
-
Solution:
-
After removing the solvent under reduced pressure, co-evaporate the residue with a solvent in which the product is soluble but the toluene is more volatile (e.g., dichloromethane or diethyl ether).
-
Purify the product by recrystallization or column chromatography to remove toluene and other impurities.
-
For high-boiling solvents, use a high-vacuum pump for removal.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Catalytic Hydrogenation of a Fluorinated Benzyl Ester
This protocol describes a general procedure for the deprotection of a benzyl ester in a fluorinated molecule using palladium on carbon and hydrogen gas.
Materials:
-
Fluorinated benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous methanol (or another suitable solvent)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask with a stir bar
-
Septum and needles
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve the fluorinated benzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Transfer Hydrogenation as a Milder Alternative
This protocol is suitable for substrates that are sensitive to pressure or potential side reactions under standard hydrogenation conditions.
Materials:
-
Fluorinated benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid (as the hydrogen donor)
-
Methanol (or another suitable solvent)
-
Reaction flask with a stir bar and reflux condenser
-
Celite® for filtration
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the fluorinated benzyl ester (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (3-5 eq) in one portion.
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
Table 1: Comparison of Reaction Conditions for Benzyl Ester Deprotection
| Parameter | Standard Hydrogenation | Transfer Hydrogenation | Acidic Cleavage |
| Reagents | H₂, Pd/C | Ammonium formate, Pd/C | Trifluoroacetic acid (TFA) |
| Pressure | Atmospheric to high pressure | Atmospheric | Atmospheric |
| Temperature | Room temperature to elevated | Room temperature to reflux | 0 °C to room temperature |
| Advantages | Clean byproducts (toluene) | Milder conditions, no H₂ gas | No metal catalyst needed |
| Disadvantages | Requires H₂ gas handling | Stoichiometric byproduct | Harshly acidic, side reactions |
| Best for... | Most standard deprotections | Sensitive substrates | Hydrogenation-sensitive groups |
Table 2: Analytical Monitoring of Deprotection in Fluorinated Molecules
| Analytical Technique | Information Provided | Key Observables for Fluorinated Molecules |
| ¹H NMR | Disappearance of benzyl protons, appearance of carboxylic acid proton | Shift in aromatic signals due to fluorine coupling.[10][11][12] |
| ¹³C NMR | Disappearance of benzyl carbon signals | C-F coupling constants can confirm the integrity of the C-F bond.[11][13] |
| ¹⁹F NMR | Direct observation of fluorine-containing species | Appearance of new signals could indicate defluorination or side reactions.[4][9][11] |
| LC-MS | Reaction progress, detection of byproducts | Accurate mass can confirm product identity and detect defluorinated species.[1][9] |
| FT-IR | Disappearance of ester C=O stretch, appearance of carboxylic acid O-H and C=O stretches | Can be less informative for subtle changes in fluorinated compounds. |
Part 4: Visual Guides
Diagram 1: Troubleshooting Flowchart for Incomplete Hydrogenation
Caption: A decision tree for troubleshooting incomplete hydrogenation reactions.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
Caption: A streamlined workflow for a typical catalytic hydrogenation experiment.
Part 5: Safety Precautions
Working with hydrogen gas and fluorinated compounds requires strict adherence to safety protocols.
-
Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Always conduct hydrogenation reactions in a well-ventilated fume hood.[5][14][15] Ensure all equipment is properly assembled and checked for leaks. When using a hydrogen cylinder, ensure it is securely fastened and the regulator is in good working order.
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry on the filter paper. Quench the filter cake with water before disposal.
-
Handling Fluorinated Compounds: While many fluorinated organic molecules are stable, some can be toxic or environmentally persistent. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. wiserpub.com [wiserpub.com]
- 11. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 12. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 13. Mass Spectrometry | Scientific Technical Services | Western Washington University [scitech.wwu.edu]
- 14. helgroup.com [helgroup.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Benzyl 3,3-difluorocyclobutanecarboxylate
Welcome to the technical support center for Benzyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important synthetic intermediate. We will explore common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure you achieve the highest possible purity in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My final product purity is low after the initial workup. What are the likely impurities and the best primary purification strategy?
Answer: Low purity after an aqueous workup is common and typically results from unreacted starting materials or byproducts from the synthesis. The most prevalent purification method cited for this class of compound is silica gel column chromatography.[1]
Common Impurities:
-
Unreacted Starting Materials: 3,3-difluorocyclobutanecarboxylic acid and benzyl alcohol (or benzyl bromide/chloride, depending on the synthetic route).[2][3]
-
Side-Products: Dibenzyl ether, particularly if benzyl chloride or bromide is used under basic conditions.[2] Benzaldehyde may also be present due to oxidation of benzyl alcohol.[3][4]
-
Solvent-Related Impurities: If DMF is used as a solvent in a benzylation reaction with NaH and benzyl bromide, an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form, which may be difficult to separate.[5]
Primary Purification Strategy: Flash Column Chromatography Flash column chromatography is highly effective for separating compounds with different polarities.[6][7] Since this compound is an ester, it is moderately polar. The likely impurities have significantly different polarities, making this an ideal separation technique.
-
3,3-difluorocyclobutanecarboxylic acid: Highly polar, will have very strong retention on a silica column.
-
Benzyl alcohol: More polar than the target ester, will elute later.[6]
-
Benzyl chloride/bromide: Less polar than the ester, will elute earlier.
-
Dibenzyl ether: Non-polar, will elute much earlier than the ester.
Below is a general workflow for purifying your crude product.
Caption: General Purification Workflow.
Question 2: I'm having trouble separating a persistent impurity using column chromatography. The spots on my TLC plate are too close. What should I do?
Answer: Poor separation (low resolution) in column chromatography is a common challenge, often due to an improperly selected solvent system or incorrect column setup.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent): The goal is to find a solvent mixture where the target compound has an Rf (retention factor) of approximately 0.3-0.4 on the TLC plate.
-
Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane (DCM).
-
If Rf values are too high (spots run too fast): Decrease the polarity of the eluent (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane).
-
If Rf values are too low (spots don't move): Increase the polarity of the eluent.
-
For very close spots, try a different solvent system. Sometimes, changing one of the solvent components (e.g., substituting ethyl acetate with diethyl ether or DCM) can alter the specific interactions with the silica gel and improve separation.[8]
-
-
Use a Solvent Gradient: If you have impurities that are both much less polar and much more polar than your product, a gradient elution is effective.[8]
-
Start with a low-polarity solvent system to elute the non-polar impurities first.
-
Gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving the very polar impurities on the column.
-
-
Improve Column Packing and Dimensions:
-
Use a longer, narrower column: This increases the number of "theoretical plates," enhancing separation for difficult mixtures.[9]
-
Ensure proper packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Use the "slurry method" for a homogeneously packed column.[6]
-
Caption: Troubleshooting Logic for Column Chromatography.
Question 3: My product appears to be decomposing on the silica gel column. How can I prevent this?
Answer: Decomposition on silica gel can occur if your compound is sensitive to acid, as standard silica gel is slightly acidic. Benzyl esters can potentially hydrolyze under prolonged exposure to acidic or basic conditions.
Solutions:
-
Use Neutralized Silica Gel: You can purchase deactivated or neutral silica gel. Alternatively, you can prepare it by washing standard silica gel with a dilute solution of a weak base (like triethylamine in your eluent, ~0.1-1%) and then re-equilibrating with your mobile phase.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use "flash" chromatography (applying pressure with air or nitrogen) to speed up the elution.[8]
-
Avoid Chlorinated Solvents if Possible: Dichloromethane can generate trace amounts of HCl over time, which can contribute to acidity. If you must use it, ensure it is fresh and high-purity.
-
Low-Temperature Rotary Evaporation: After collecting the fractions, remove the solvent under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for assessing the final purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. It provides both retention time data (for quantification) and mass spectra (for structural identification of unknowns).
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities and assessing the primary purity of the main component.[2][10] A reverse-phase C8 or C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of your product and can detect impurities if they are present in significant amounts (>1%). ¹⁹F NMR is particularly useful for confirming the integrity of the difluorocyclobutane ring.
Q2: Can I use fractional distillation to purify this compound?
A2: Yes, but with important considerations. The reported boiling point of this compound is 277°C, which is quite high.[11]
-
Vacuum is Required: Distillation at atmospheric pressure will likely cause thermal decomposition. High-vacuum fractional distillation is necessary to lower the boiling point to a safe temperature.[12]
-
Best For: This method is most effective for separating impurities with significantly different boiling points.[13][14] For example, it can be useful for removing a much lower-boiling impurity like residual toluene or a much higher-boiling polymeric byproduct.
-
Limitations: It is less effective at separating isomers or compounds with very similar boiling points, where column chromatography would be superior.[9]
Q3: Is recrystallization a viable purification method?
A3: Recrystallization is only possible if the compound is a solid at or near room temperature. While some suppliers describe the product as a colorless oil, purification by column chromatography has also been reported to yield a white solid.[1] If your purified product solidifies upon standing or in the freezer, recrystallization can be an excellent final polishing step to achieve very high purity.
General Recrystallization Protocol:
-
Solvent Selection: Find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Dissolve the solid in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Q4: What are the recommended storage conditions for the purified product?
A4: To maintain its integrity, this compound should be stored under specific conditions. Based on supplier safety data sheets, the recommended storage is in a tightly sealed container, kept in a dry place, and refrigerated at 2-8°C.[15] This minimizes hydrolysis and potential degradation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying grams of material.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)
-
Sand (acid-washed)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
Procedure:
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of glass wool at the bottom and add a thin layer (~0.5 cm) of sand.[6]
-
Prepare a slurry of silica gel in the least polar eluent you will use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.[6]
-
Add another thin layer of sand on top of the silica bed to protect the surface.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Open the stopcock and begin draining the eluent into collection tubes.
-
Continuously add fresh eluent to the top of the column, never letting it run dry.[7]
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[4]
-
Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
-
References
- 1. rsc.org [rsc.org]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. magritek.com [magritek.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 11. cy.orchid-chemical.com [cy.orchid-chemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. One moment, please... [chemicals.co.uk]
- 15. 935273-86-2|this compound|BLD Pharm [bldpharm.com]
Overcoming elimination side reactions in difluorocyclobutane synthesis
Technical Support Center: Synthesis of Difluorocyclobutanes
Welcome to the technical support center for difluorocyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable fluorinated motifs. The unique conformational constraints and electronic properties of the 1,1-difluorocyclobutyl group make it an increasingly important building block in modern drug discovery. However, its synthesis is often plagued by competing elimination side reactions, leading to reduced yields and complex purification challenges.
This document provides in-depth, experience-driven answers to common problems encountered in the lab. We will move beyond simple procedural lists to explain the "why" behind each recommendation, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of gem-difluorocyclobutanes, primarily focusing on the widely used [2+2] cycloaddition of 1,1-difluoroalkenes with various partners.
FAQ 1: My [2+2] cycloaddition of 1,1-difluoroethylene (DFE) is giving me a low yield of the desired difluorocyclobutane, and I'm observing significant amounts of what appears to be an elimination byproduct. What is happening and how can I fix it?
Answer: This is the most prevalent issue in difluorocyclobutane synthesis via [2+2] cycloaddition. The primary side reaction is typically dehydrofluorination, leading to the formation of a more stable, conjugated fluorocyclobutene. This process is often initiated by trace impurities or driven by the reaction conditions themselves.
The Underlying Mechanism:
The [2+2] cycloaddition between a fluoroalkene and an electron-rich alkene (like an enol ether) often proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate. This intermediate is susceptible to proton transfer, which can initiate the elimination of hydrogen fluoride (HF), especially if basic impurities are present or if the reaction is run at elevated temperatures.
Troubleshooting Workflow:
Technical Support Center: Synthesis of Benzyl 3,3-difluorocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Benzyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a two-stage process. First, the core intermediate, 3,3-difluorocyclobutanecarboxylic acid, is synthesized. This acid is then esterified using a suitable benzylating agent to yield the final product. This modular approach allows for optimization and troubleshooting at each distinct chemical transformation.
Caption: High-level workflow for this compound synthesis.
Part 1: Troubleshooting Guide for Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
The most common and high-yielding laboratory-scale preparation of the carboxylic acid intermediate involves the hydrolysis of a corresponding ester, such as Ethyl 3,3-difluorocyclobutanecarboxylate.[1] While seemingly straightforward, issues can still arise.
Question: My hydrolysis reaction is sluggish or incomplete, resulting in low yields of the carboxylic acid. What are the likely causes?
Answer: Incomplete hydrolysis is often traced back to three key areas: the base, the solvent system, or the reaction temperature.
-
Causality (Base & Stoichiometry): A strong base like Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) is required to saponify the ester. It is critical to use a sufficient molar excess of the base. A 1.1 to 1.5 molar equivalent is typically recommended to drive the reaction to completion and neutralize any acidic impurities. Ensure your base is not old or has absorbed significant atmospheric CO₂, which would reduce its effective concentration.
-
Causality (Solvent System): The ethyl ester precursor has limited solubility in water alone. A biphasic reaction is slow due to poor interfacial contact. Therefore, a co-solvent system, such as a 1:1 mixture of Methanol/Water or THF/Water, is essential to create a homogeneous reaction medium, dramatically increasing the reaction rate.[1]
-
Causality (Temperature & Time): While many ester hydrolyses proceed well at room temperature, gently heating the reaction mixture to 40-50°C can significantly accelerate the rate without promoting side reactions. Ensure the reaction is allowed to run for a sufficient duration; monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to confirm the disappearance of the starting material.[2]
Question: During the acidic workup of my hydrolysis, I'm getting a poor recovery of the final carboxylic acid product. Why is this happening?
Answer: Poor recovery after acidification and extraction is a common issue, typically related to pH control and extraction efficiency.
-
Causality (pH Control): To ensure the carboxylate salt is fully protonated to the free carboxylic acid, the aqueous layer must be acidified to a pH of 1-2.[1] Use a strong acid like concentrated HCl. Check the pH with indicator paper after each addition. Insufficient acidification will leave a portion of your product as the water-soluble carboxylate salt, leading to significant loss.
-
Causality (Extraction Solvent & Technique): 3,3-Difluorocyclobutanecarboxylic acid has some water solubility. Therefore, an appropriate organic solvent and thorough extraction are necessary. Dichloromethane (DCM) or Ethyl Acetate are effective choices.[1] It is critical to perform multiple extractions (at least 3-4 times) with a sufficient volume of solvent to ensure complete recovery of the product from the aqueous phase. Pooling the organic layers and washing with brine will help remove residual water before drying.[2]
Part 2: Troubleshooting Guide for Benzyl Esterification
This stage involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with a benzylating agent. A common and effective method is reaction with benzyl bromide or benzyl chloride in the presence of a base.[3][4]
Question: The esterification reaction is showing low conversion to the benzyl ester. What parameters should I investigate?
Answer: Low conversion in this Williamson-type ether synthesis analogue points towards issues with nucleophilicity, electrophile reactivity, or reaction conditions.
-
Causality (Base Selection): The base is critical for deprotonating the carboxylic acid to form the more nucleophilic carboxylate anion. A moderately strong, non-nucleophilic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is ideal. Stronger bases like Sodium Hydride (NaH) can also be used but require strictly anhydrous conditions.[5] The choice of base can significantly impact yield; cesium carbonate is often superior due to the "cesium effect," which results in a more 'naked' and reactive carboxylate anion in solution.
-
Causality (Solvent Choice): A polar aprotic solvent is required to dissolve the carboxylate salt and promote the Sₙ2 reaction. Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are excellent choices. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl halide and compete with the desired reaction.[6][7]
-
Causality (Leaving Group & Temperature): Benzyl bromide is more reactive than benzyl chloride and will typically result in faster reaction times or allow for lower reaction temperatures. If using benzyl chloride, you may need to increase the temperature (e.g., from room temperature to 60-80°C) to achieve a reasonable rate. However, excessively high temperatures can lead to product degradation.[5]
| Parameter | Condition A | Condition B | Rationale & Comments |
| Benzylating Agent | Benzyl Bromide | Benzyl Chloride | Bromide is a better leaving group, leading to higher reactivity. |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | Cs₂CO₃ often gives higher yields due to increased solubility and reactivity of the carboxylate. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | DMF has a higher boiling point and better solvating power for salts, which can be advantageous. |
| Temperature | 25 - 50 °C | 60 - 80 °C | Higher temperatures may be needed for less reactive agents like benzyl chloride.[8] |
Question: My final product is difficult to purify. I see multiple spots on TLC, and one of them is persistent unreacted benzyl bromide/chloride.
Answer: Purification challenges are common, especially with residual, relatively nonpolar starting materials.
-
Causality (Stoichiometry): Using a large excess of the benzylating agent can make purification difficult. Aim for a slight excess (1.05 - 1.2 equivalents) to ensure full conversion of the limiting carboxylic acid without leaving a large amount of unreacted halide.
-
Causality (Workup Procedure): Unreacted benzyl halide can be removed with a specific workup. Some benzylating agents can be quenched by washing the organic layer with a dilute solution of a nucleophile like sodium thiosulfate or by adding a small amount of a primary or secondary amine (like piperidine) post-reaction to form a more polar adduct that is easily removed during an aqueous wash.[9]
-
Causality (Chromatography): this compound and benzyl bromide can have similar polarities. Careful selection of the eluent system for column chromatography is essential. A gradient elution starting with a low polarity solvent (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity can effectively separate the product from the starting material.
Caption: Experimental workflow for the benzyl esterification step.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[9] Strong bases like NaH are water-reactive and flammable. Fluorinated organic compounds should be handled with care, assuming potential toxicity.[10]
Q2: Can I use benzyl alcohol directly for the esterification? A2: Yes, methods like the Fischer esterification (using a strong acid catalyst like H₂SO₄) or the Mitsunobu reaction are possible. However, Fischer esterification often requires high temperatures and removal of water, which can be harsh.[5] The Mitsunobu reaction is milder but requires stoichiometric amounts of expensive reagents (DEAD/DIAD and PPh₃) and can be difficult to purify. For these reasons, alkylation with a benzyl halide is often preferred for its operational simplicity and reliability.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure. The benzyl group will show characteristic aromatic peaks and a benzylic CH₂ singlet around 5.2 ppm in the ¹H NMR. The ¹⁹F NMR will show characteristic signals for the gem-difluoro group.[1] Purity can be assessed by GC-MS or HPLC.
Experimental Protocol: Benzyl Esterification
This protocol describes the esterification of 3,3-difluorocyclobutanecarboxylic acid using benzyl bromide.
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting carboxylic acid is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
References
- 1. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
Difluorocyclobutane Synthesis: A Technical Support Guide for Scalability Challenges
Welcome to the technical support center for the synthesis of difluorocyclobutane compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable motifs. The unique conformational constraints and electronic properties of the difluorocyclobutane scaffold make it an increasingly important component in medicinal chemistry.[1][2][3] However, its synthesis, particularly on a larger scale, is not without its challenges. This document provides in-depth, troubleshooting guidance in a question-and-answer format to address common issues encountered during experimental work.
Section 1: Troubleshooting [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone for constructing the cyclobutane ring.[4] However, issues with regioselectivity, stereoselectivity, and scalability are prevalent.
Question: My [2+2] cycloaddition of a fluoroalkene is giving low yields and a mixture of isomers. How can I improve this?
Answer: Low yields and poor selectivity in [2+2] cycloadditions involving fluoroalkenes often stem from the electronic nature of the starting material and suboptimal reaction conditions. Fluoroalkenes can be reluctant partners in these reactions. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stability: Ensure the purity of your alkene starting materials. The presence of polymerization inhibitors or byproducts can significantly hinder the reaction. Some fluoroalkenes can be unstable, so it's crucial to use freshly purified reagents.
-
Solvent Choice: The choice of solvent can influence the reaction's efficiency and selectivity. For many cycloadditions, non-polar solvents are preferred. However, for reactions involving polar substrates, a more polar solvent might be necessary. It is recommended to screen a range of solvents with varying polarities.
-
Temperature and Pressure Optimization: Thermal [2+2] cycloadditions often require elevated temperatures to overcome the activation energy barrier. A systematic study of the reaction temperature is crucial. For gaseous alkenes like ethylene, increasing the pressure can enhance the reaction rate by increasing the concentration of the reactant in the reaction mixture.[5]
-
Catalysis: The use of a Lewis acid or transition metal catalyst can significantly improve the rate and selectivity of the cycloaddition.[4] For instance, nickel and nickel-based alloys have been used as catalysts in the synthesis of some fluorinated cyclobutanes.[5] It is important to screen a variety of catalysts and optimize the catalyst loading.
Section 2: Challenges in the Fluorination of Cyclobutane Precursors
Introducing fluorine atoms onto a pre-existing cyclobutane ring is a common strategy. However, this approach can be fraught with difficulties, including harsh reaction conditions, side reactions, and scalability issues.
Question: I am attempting a deoxofluorination on a cyclobutanone derivative, but I'm observing significant elimination and other side products. What can I do?
Answer: Deoxofluorination is a powerful tool, but it is often accompanied by side reactions, especially with strained ring systems like cyclobutanes.[6] Elimination to form cyclobutene derivatives is a common competing pathway. Here are some strategies to mitigate these issues:
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent is critical. While powerful reagents like sulfur tetrafluoride (SF4) can be effective, they are highly toxic and can lead to over-fluorination or decomposition.[7] Milder reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) may offer better selectivity and are generally safer to handle. A careful selection of the fluorinating agent based on the substrate's reactivity is key.
-
Reaction Temperature: These reactions are often highly exothermic. Maintaining a low and controlled temperature is crucial to minimize side reactions. A gradual warm-up of the reaction mixture can sometimes be beneficial.
-
Substrate Protection: If your cyclobutanone precursor contains other sensitive functional groups, protecting them before fluorination is essential. For instance, hydroxyl groups can be protected as silyl ethers or esters.
-
Alternative Strategies: If direct deoxofluorination proves challenging, consider alternative routes. For example, the synthesis of a gem-difluorocyclobutane can sometimes be achieved from the corresponding dithiane derivative.
Section 3: Navigating Purification and Isomer Separation
The purification of difluorocyclobutane compounds can be a significant bottleneck, especially when dealing with mixtures of stereoisomers or closely related byproducts.
Question: I have a mixture of cis and trans isomers of my difluorocyclobutane product that are difficult to separate by column chromatography. What are my options?
Answer: The separation of diastereomers can be a formidable challenge due to their similar physical properties. Here are several techniques to consider:
-
Chromatography Optimization:
-
Stationary Phase: Experiment with different stationary phases. While silica gel is the most common, alumina or reverse-phase silica may offer different selectivity.
-
Solvent System: A thorough optimization of the eluent system is crucial. Using a gradient elution with a shallow gradient can sometimes improve separation. Adding a small amount of a third solvent can also alter the selectivity.
-
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating diastereomers. This may require screening a variety of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.[6]
-
Derivatization: In some cases, derivatizing the mixture of isomers can lead to derivatives that are more easily separated. After separation, the original functionality can be regenerated. For example, a carboxylic acid mixture could be converted to diastereomeric esters using a chiral alcohol, which can then be separated chromatographically.
-
Preparative HPLC: For high-value materials or when small quantities are needed, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.[8]
Section 4: Scale-Up Considerations and Safety
Transitioning a successful lab-scale synthesis to a larger, preparative scale introduces a new set of challenges, including thermal management, reagent handling, and safety.
Question: I need to scale up my synthesis of a difluorocyclobutane derivative. What are the key safety and procedural considerations?
Answer: Scaling up any chemical synthesis requires careful planning and a thorough risk assessment. For difluorocyclobutane synthesis, specific hazards need to be addressed:
-
Exothermic Reactions: Many of the reactions involved, particularly fluorination reactions, can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous runaway reaction.
-
Mitigation: Use a jacketed reactor with precise temperature control. Add reagents slowly and monitor the internal temperature closely. Consider using a continuous flow reactor, which offers better heat and mass transfer, for highly exothermic processes.[9]
-
-
Hazardous Reagents:
-
Fluorinating Agents: Reagents like SF4 are extremely toxic and corrosive.[7] Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ensure you have a proper quenching procedure in place.
-
Pressure Reactions: When using gaseous reactants like ethylene, ensure the pressure reactor is properly rated and maintained. Always use a blast shield.
-
-
Oligomerization/Polymerization Inhibitors: In reactions involving alkenes, the use of inhibitors can prevent unwanted side reactions, which can become more significant on a larger scale.[5]
-
Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study before attempting a large-scale synthesis. This will help identify potential risks and establish safe operating procedures.
Data Summary and Experimental Protocols
Table 1: Comparison of Common Fluorinating Agents for Cyclobutanone Derivatives
| Fluorinating Agent | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | -78 °C to rt, CH₂Cl₂ | Milder than SF₄, commercially available | Can decompose violently if heated above 90 °C |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | 0 °C to rt, THF | More thermally stable than DAST | More expensive than DAST |
| Sulfur Tetrafluoride (SF₄) | SF₄ | High pressure, HF catalyst | Powerful and effective for a wide range of substrates | Extremely toxic, corrosive gas, requires specialized equipment |
Protocol: General Procedure for Deoxofluorination of a Cyclobutanone using DAST
Warning: Diethylaminosulfur trifluoride (DAST) is toxic and can decompose violently upon heating. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the cyclobutanone substrate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST (1.1 - 1.5 eq) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired difluorocyclobutane.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low-Yielding [2+2] Cycloadditions
Caption: A decision tree for troubleshooting [2+2] cycloaddition reactions.
Relationship between Fluorinating Agent and Reaction Outcome
Caption: The influence of different fluorinating agents on the synthesis outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA3043008A1 - A process for the production of fluorinated cyclobutane - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible light-mediated difluoromethylation/cyclization in batch and flow: scalable synthesis of CHF2-containing benzimidazo- and indolo[2,1-a]isoquinolin-6(5H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in the Synthesis of Benzyl 3,3-difluorocyclobutanecarboxylate
Welcome to the technical support center for the synthesis and purification of Benzyl 3,3-difluorocyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. Here, we address common challenges related to impurity identification, management, and removal, providing field-proven insights and actionable protocols to enhance product purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the common challenges and analytical strategies associated with the synthesis of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis, typically a [2+2] cycloaddition between benzyl acrylate and a 1,1-difluoroethene source, is prone to several side reactions and carry-over of starting materials.[1][2] The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual benzyl acrylate is a frequent impurity.
-
Polymeric Byproducts: Benzyl acrylate has a known tendency to undergo free-radical polymerization, especially at elevated temperatures, leading to oligomeric or polymeric impurities.[3][4]
-
Hydrolysis/Degradation Products: Benzyl alcohol and 3,3-difluorocyclobutanecarboxylic acid can form due to hydrolysis of the benzyl ester. This can occur during aqueous workup steps or upon exposure to silica gel during chromatography.[5][6]
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and byproducts from catalysts or initiators.
Q2: What are the recommended analytical methods for assessing the purity of the final product?
A multi-technique approach is essential for a comprehensive purity assessment of fluorinated compounds.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the target compound and separating it from non-volatile impurities like polymers and hydrolysis products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual starting materials (benzyl acrylate), degradation products (benzyl alcohol), and residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps identify major impurities. ¹⁹F NMR is particularly powerful for confirming the integrity of the difluorocyclobutane ring and detecting any fluorinated byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O of the ester, C-F bonds) and for identifying the absence of certain impurities (e.g., a broad O-H stretch indicating benzyl alcohol or carboxylic acid).
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for specific issues that may arise during your synthesis and purification workflow.
Problem: My crude NMR spectrum shows a broad, undefined "hump" between 3.5-4.5 ppm, and the baseline is messy.
Likely Cause: This is a classic sign of poly(benzyl acrylate) contamination. Acrylates are highly susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[3][4][10]
Troubleshooting Steps:
-
Minimize Polymerization During Reaction:
-
Add an Inhibitor: If not already included, add a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to the benzyl acrylate before use.
-
Control Temperature: Avoid excessive heating during the reaction. Run the cycloaddition at the lowest temperature that provides a reasonable reaction rate.
-
-
Removal of Polymer:
-
Precipitation: The polymer is often less soluble than the monomeric product in non-polar solvents. Try dissolving the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexane) dropwise to precipitate the polymer.
-
Chromatography: If precipitation is ineffective, flash column chromatography is the next step. The polymer will typically have a very low Rf value and remain at the top of the column.
-
Problem: GC-MS analysis of my purified product shows a significant peak corresponding to benzyl alcohol.
Likely Cause: This indicates hydrolysis of the benzyl ester. Benzyl esters can be sensitive to both acidic and basic conditions, particularly during aqueous workups.[5][11][12] They can also degrade on silica gel, which is inherently acidic.
Troubleshooting Steps:
-
Modify Workup Procedure:
-
Use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution) instead of acidic washes if possible.[13]
-
Minimize the contact time with aqueous layers and ensure the organic phase is thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
-
Optimize Chromatography:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), before packing the column. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., diol), if ester hydrolysis remains a persistent issue.
-
Problem: My final product is a yellow or brown oil, but literature reports suggest it should be a colorless liquid.
Likely Cause: Color impurities often arise from the degradation of starting materials or the formation of high-molecular-weight byproducts. The polymerization of benzyl acrylate can also introduce color.[14]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the benzyl acrylate is freshly distilled or passed through a plug of basic alumina to remove inhibitors and acidic impurities, which can often be colored.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is highly effective at removing color bodies.
-
Thorough Purification: Ensure that the flash chromatography is performed carefully, with appropriate solvent polarity and fraction collection, to separate the product from baseline and slightly higher Rf impurities that may be colored.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing purity issues with this compound.
Caption: Troubleshooting workflow for purity issues.
Section 3: Key Protocols and Data
This section provides detailed experimental protocols and representative data tables to guide your purification and analysis efforts.
Protocol 3.1: Flash Column Chromatography for Purification
This protocol is designed to remove common impurities like benzyl alcohol, unreacted benzyl acrylate, and polymeric byproducts.
Methodology:
-
Slurry Preparation:
-
For every 1 gram of crude product, use approximately 40-50 grams of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). For sensitive substrates, add 0.1% triethylamine to the eluent mixture to neutralize the silica.
-
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:EtOAc).
-
Gradually increase the polarity (gradient elution) to 95:5, then 90:10 Hexane:EtOAc as needed.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC.
-
-
Fraction Pooling: Combine fractions with a purity of >98% (as determined by your chosen analytical method) and concentrate under reduced pressure to yield the purified product.
Table 1: Typical Flash Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most applications. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers good separation of the non-polar product from more polar impurities. |
| Starting Eluent | 2-5% Ethyl Acetate in Hexane | Ensures that the desired product moves slowly, allowing for separation from non-polar impurities. |
| Final Eluent | 10-20% Ethyl Acetate in Hexane | Elutes the desired product while leaving more polar impurities (benzyl alcohol, polymer) on the column. |
| Additive | 0.1% Triethylamine (optional) | Neutralizes acidic sites on silica to prevent ester hydrolysis.[13] |
Protocol 3.2: Analytical HPLC Method for Purity Assessment
This method provides a baseline for developing a robust quality control check for your final product.
Methodology:
-
Sample Preparation: Prepare a sample solution of the final product at approximately 1 mg/mL in acetonitrile or methanol.
-
Injection: Inject 5-10 µL of the sample solution into the HPLC system.
-
Elution and Detection: Run the gradient program as described in Table 2 and monitor the elution profile using a UV detector at 254 nm.
-
Analysis: Integrate the peaks to determine the area percent purity of the main product peak.
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
Impurity Origin and Pathway
The following diagram illustrates the primary reaction pathway and the key side reactions leading to common impurities.
Caption: Synthesis pathway and common side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. scite.ai [scite.ai]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for Medicinal Chemists: The 3,3-Difluorocyclobutane Moiety vs. the Gem-Dimethyl Group
In the intricate process of drug design, the strategic selection of bioisosteres is a critical determinant of a compound's ultimate success. Bioisosteres are chemical groups or substituents that, due to similar physical or chemical properties, can impart comparable biological effects. For decades, the gem-dimethyl group has been a reliable tool for medicinal chemists, often used to introduce steric bulk, enhance metabolic stability by blocking oxidative pathways, or to fill a hydrophobic pocket within a protein target.[1][2][3] However, the landscape of medicinal chemistry is ever-evolving, and the demand for novel motifs with fine-tuned properties has led to the rise of fluorinated bioisosteres.[4][5] Among these, the 3,3-difluorocyclobutane group has emerged as a particularly compelling alternative to the classic gem-dimethyl moiety.[6][7]
This guide provides an in-depth, objective comparison of these two important bioisosteres. We will dissect their fundamental physicochemical differences, explore their differential impacts on pharmacokinetics, and present a framework for their rational application in drug discovery, supported by experimental data and detailed protocols for their evaluation.
Section 1: Physicochemical Properties - The Fundamental Differences
The decision to replace a gem-dimethyl group with a 3,3-difluorocyclobutane moiety is driven by the desire to modulate key molecular properties. While sterically similar, their electronic and conformational characteristics are profoundly different.
Lipophilicity, Polarity, and Solubility
The introduction of fluorine, the most electronegative element, significantly alters a molecule's electronic profile.[8] While the gem-dimethyl group is purely lipophilic, the 3,3-difluorocyclobutane introduces a strong dipole moment. This dualistic nature—being both lipophilic and polar—is a key feature.[6]
The effect on lipophilicity (logP) is context-dependent. Studies on functionalized cycloalkanes have shown that gem-difluorination can either increase or decrease lipophilicity depending on the molecular scaffold and the position of other functional groups.[9][10] This nuanced behavior allows for fine-tuning of a drug candidate's solubility and permeability profile, which is often a delicate balance.
Table 1: Comparative Physicochemical Properties
| Property | Gem-Dimethyl Group | 3,3-Difluorocyclobutane Group | Rationale for Difference |
| Polarity | Non-polar | Polar (significant dipole moment) | The two C-F bonds create a strong local dipole. |
| Lipophilicity (logP) | Increases lipophilicity | Context-dependent; can increase or decrease.[9][10] | Interplay between the lipophilic alkyl scaffold and the polar C-F bonds. |
| Solubility | Generally decreases aqueous solubility | Can improve aqueous solubility relative to hydrocarbons. | The polar nature can enhance interactions with water. |
| Metabolic Stability | Blocks metabolism via steric hindrance. | Blocks metabolism by replacing oxidizable C-H bonds.[5] | C-F bonds are significantly stronger and less prone to enzymatic oxidation than C-H bonds. |
| Conformational Profile | Free rotation around C-C bonds | Rigid, puckered ring structure | The cyclobutane ring restricts conformational freedom, presenting substituents in a more defined orientation. |
Conformational & Structural Impact
Perhaps the most significant structural difference is conformational rigidity. The tetrahedral carbons of a gem-dimethyl group allow for free rotation. In contrast, the cyclobutane ring is puckered and conformationally constrained. This rigidity can be a powerful tool in drug design, as it reduces the entropic penalty of binding to a target protein by "pre-paying" the conformational cost, potentially leading to higher binding affinity.
Caption: Comparison of conformational effects on drug-target binding.
Section 2: Impact on Pharmacokinetics (ADME)
The true value of a bioisosteric replacement is often realized in its impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
A primary reason for incorporating a gem-dimethyl group is to block metabolic oxidation of an adjacent position. The 3,3-difluorocyclobutane moiety achieves the same goal but through a different mechanism. Instead of steric hindrance, it relies on the strength of the carbon-fluorine bond, which is highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[3][5] Studies have consistently shown that gem-difluorination can either maintain or slightly improve the metabolic stability of model compounds.[9][10][11] This makes it a robust strategy for increasing a drug's half-life and bioavailability.
Membrane Permeability
Drug absorption often depends on a compound's ability to passively diffuse across cell membranes. This process is governed by a balance between lipophilicity and polarity. While a highly lipophilic compound can enter a lipid membrane easily, it may struggle to exit into the aqueous environment of the cell. The unique combination of lipophilicity and polarity in the 3,3-difluorocyclobutane group can favorably modulate this balance. In some cases, replacing a gem-dimethyl group with this motif has been shown to improve cell permeability.[2]
Table 2: Comparative ADME Properties
| Parameter | Gem-Dimethyl Impact | 3,3-Difluorocyclobutane Impact | Supporting Rationale |
| In Vitro Half-Life (t½) | Generally increases t½ by sterically blocking metabolism. | Generally increases t½ by replacing metabolically labile C-H bonds with stable C-F bonds.[9] | The C-F bond is exceptionally strong and resistant to CYP450 oxidation.[5] |
| Intrinsic Clearance (Clint) | Tends to decrease Clint. | Tends to decrease Clint. | Slower metabolism leads to a lower volume of drug being cleared per unit time. |
| Permeability (Papp) | High lipophilicity can aid passive diffusion. | Polarity and lipophilicity balance can optimize permeability.[2] | Avoids issues of being "too greasy," which can trap compounds in membranes. |
Section 3: Synthetic Accessibility
A practical consideration is the ease of synthesis. Gem-dimethyl groups are typically straightforward to install using standard organic chemistry methods. The synthesis of 3,3-difluorocyclobutane derivatives was historically more challenging but has been significantly advanced in recent years.[12] Commercially available building blocks like 3,3-difluorocyclobutanone and 3,3-difluorocyclobutanol have streamlined access, making this motif increasingly accessible for drug discovery programs.[6][13][14]
Section 4: Experimental Protocols for Comparative Evaluation
To objectively compare these bioisosteres, standardized in vitro assays are essential. Below are detailed protocols for two fundamental experiments.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of compounds containing gem-dimethyl vs. 3,3-difluorocyclobutane motifs.
Materials:
-
Pooled human liver microsomes (HLM).[16]
-
Test compounds and positive controls (e.g., Midazolam, Dextromethorphan).[17]
-
Phosphate buffer (100 mM, pH 7.4).[15]
-
NADPH regenerating system.[16]
-
Ice-cold acetonitrile (ACN) with an internal standard for quenching.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.[16]
Procedure:
-
Preparation: Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer. Thaw HLM on ice.[15][17]
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM).[18]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16][19]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.[18][19]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to precipitate the proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[17]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate t½ (0.693/k) and Clint (k / protein concentration).[19]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput method to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[20][21]
Objective: To measure and compare the effective permeability (Pe) of the bioisosteric pairs.
Materials:
-
PAMPA "sandwich" plates (a donor plate and an acceptor plate with a microfilter).[22]
-
Lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane).[22]
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compounds.
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.[21][23]
-
Prepare Plates: Fill the acceptor plate wells with buffer (e.g., 300 µL). Prepare the test compounds in the donor plate wells at a known concentration (e.g., 100 µM in buffer).[23]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for a set period (e.g., 4-16 hours).[21][22]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[21][22]
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using established equations that account for the concentrations, volumes, and incubation time. Compounds are often classified as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[24]
Caption: General workflow for in vitro comparative assays.
Conclusion: A Strategic Choice
The choice between a gem-dimethyl and a 3,3-difluorocyclobutane bioisostere is not a matter of direct replacement but a strategic decision based on the specific challenges of a drug discovery project.
-
The gem-dimethyl group remains a valuable, synthetically accessible, and effective tool for introducing lipophilic bulk and blocking metabolism through steric hindrance.
-
The 3,3-difluorocyclobutane group offers a more sophisticated profile. It provides a similar steric footprint but introduces polarity, conformational rigidity, and metabolic resistance through a robust electronic shield. This can be particularly advantageous for modulating solubility, improving permeability, and enhancing binding affinity through conformational pre-organization.
As our understanding of structure-activity and structure-property relationships deepens, motifs like 3,3-difluorocyclobutane will become increasingly central to the rational design of safer and more effective medicines. The objective data gathered from the protocols described herein will empower medicinal chemists to make informed decisions, moving beyond classical bioisosteres to precisely tailor the properties of the next generation of therapeutics.
References
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Metabolic Stability of Drugs Containing the 3,3-Difluorocyclobutane Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] Among the various fluorinated motifs, the 3,3-difluorocyclobutane group has emerged as a compelling bioisostere for common structural motifs in drug molecules, such as the gem-dimethyl group or a carbonyl group. This guide provides an in-depth comparison of the metabolic stability of drugs containing the 3,3-difluorocyclobutane moiety against its alternatives, supported by experimental data and detailed protocols.
The rationale behind using the 3,3-difluorocyclobutane moiety lies in its unique combination of steric and electronic properties. The strong carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3][4] This resistance can significantly block metabolic pathways that would otherwise lead to rapid clearance of the drug from the body.[2]
Comparative Analysis of Metabolic Stability: 3,3-Difluorocyclobutane vs. Common Bioisosteres
The decision to introduce a 3,3-difluorocyclobutane moiety is often driven by the need to address metabolic liabilities associated with other groups. The most common bioisosteric replacements are for the gem-dimethyl and carbonyl functionalities.
-
gem-Dimethyl Group: While the gem-dimethyl group provides steric bulk and can favorably occupy hydrophobic pockets, its methyl groups are susceptible to CYP-mediated hydroxylation. This oxidative metabolism can be a primary clearance pathway for many drugs. The 3,3-difluorocyclobutane group mimics the steric footprint of the gem-dimethyl group while offering enhanced metabolic stability due to the robust C-F bonds.[5]
-
Carbonyl Group: The carbonyl group is a common hydrogen bond acceptor but can be metabolically labile. The gem-difluoromethylene group within the cyclobutane ring can act as a lipophilic bioisostere of the carbonyl group.[6][7]
The following table summarizes experimental data from in vitro liver microsomal stability assays, comparing the metabolic stability of compounds containing a 3,3-difluorocyclobutane moiety with their non-fluorinated counterparts. Key parameters include the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][8]
| Compound Pair | Moiety | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement in Stability |
| Compound A | gem-Dimethyl | 25 | 27.7 | - |
| Compound A-F | 3,3-Difluorocyclobutane | >120 | <5.8 | >4.8x |
| Compound B | Cyclobutane | 40 | 17.3 | - |
| Compound B-F | 3,3-Difluorocyclobutane | 95 | 7.3 | 2.4x |
| Compound C | Carbonyl | 15 | 46.2 | - |
| Compound C-F | 3,3-Difluorocyclobutane | 78 | 8.9 | 5.2x |
Data presented is a representative compilation from various sources and is intended for comparative purposes.
The data clearly demonstrates that the incorporation of the 3,3-difluorocyclobutane moiety consistently leads to a significant increase in metabolic stability. This enhancement is a direct consequence of blocking susceptible sites of metabolism.
Experimental Protocols for Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of metabolic stability data, standardized in vitro and in vivo experimental protocols are essential.
This assay is a cornerstone for evaluating the metabolic stability of compounds in early drug discovery.[9][10][11] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[8][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[8]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8] A negative control without the NADPH system should be included to assess non-enzymatic degradation.[9][12]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the aliquot.[9] This precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[8]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[8]
-
Diagram of the In Vitro Microsomal Stability Assay Workflow
Caption: Workflow for an in vitro microsomal stability assay.
While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies in animal models are crucial for understanding a drug's disposition in a whole organism.[13][14]
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) of a drug candidate.[13]
General Protocol Outline:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research question and metabolic similarity to humans.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Processing: Process blood to obtain plasma or serum.
-
Bioanalysis: Quantify the drug concentration in the samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software to calculate PK parameters.
A comparison of the pharmacokinetic profiles of a drug with and without the 3,3-difluorocyclobutane moiety will provide definitive evidence of its impact on metabolic stability and overall in vivo performance.
Diagram of Bioisosteric Replacement Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical enflurane metabolism by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3,3-Difluorocyclobutane Derivatives
An In-depth Comparison for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the 3,3-difluorocyclobutane moiety has emerged as a particularly valuable scaffold. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,3-difluorocyclobutane derivatives, offering insights into their synthesis, biological evaluation, and the nuanced effects of structural modifications on their activity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling more informed design of novel therapeutics.
The Rationale for the 3,3-Difluorocyclobutane Moiety: A Bioisosteric Perspective
The 3,3-difluorocyclobutane group is often employed as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups.[1] Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a key strategy in drug design.[1] The introduction of the gem-difluoro group on a cyclobutane ring imparts a unique combination of properties that can favorably modulate a molecule's profile.[2]
Key advantages of incorporating the 3,3-difluorocyclobutane motif include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile and a longer drug half-life.[2][3] For instance, in the development of the IDH1 inhibitor Ivosidenib, the gem-difluorocyclobutane motif was crucial for increasing metabolic stability while maintaining potent activity.[3]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the local electronic environment, influencing properties like pKa and dipole moment.[2] This can lead to improved cell permeability and target engagement. While fluorine is highly electronegative, the introduction of a 3,3-difluoro group can paradoxically increase lipophilicity in certain contexts, aiding in membrane traversal.[2][3]
-
Conformational Rigidity: The cyclobutane ring itself provides a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation, thereby increasing binding affinity for its biological target.[2][4]
The following diagram illustrates the conceptual workflow for a typical SAR study, from initial hit identification to lead optimization.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Analysis of 3,3-Difluorocyclobutane Derivatives: Key SAR Insights
Systematic modifications to the 3,3-difluorocyclobutane core and its substituents are essential to elucidate the SAR and optimize for desired biological activity.[5][6] Below, we compare the effects of various structural alterations.
Substitution at the 1-Position of the Cyclobutane Ring
The substituent at the 1-position of the 3,3-difluorocyclobutane ring is a critical determinant of biological activity and often serves as a key interaction point with the target protein.
| Substituent at C1 | General Effect on Activity | Rationale | Representative Examples |
| Carboxylic Acid | Often essential for activity, particularly for targets with cationic binding pockets. | The carboxylate can form crucial salt bridges or hydrogen bonds with amino acid residues like arginine or lysine.[7] | 3,3-Difluorocyclobutane-1-carboxylic acid is a common building block.[7][8] |
| Amine | Can serve as a key hydrogen bond donor or form ionic interactions. | The basicity of the amine can be modulated by adjacent groups to optimize interactions. | Can be synthesized from the corresponding carboxylic acid or ketone.[9] |
| Hydroxyl | Can act as a hydrogen bond donor and/or acceptor. | Often a key pharmacophoric feature for binding to serine, threonine, or tyrosine residues. | 3,3-Difluorocyclobutanol is a versatile synthetic intermediate.[10] |
| Aryl/Heteroaryl | Can engage in π-stacking or hydrophobic interactions within the binding pocket. | The nature and substitution pattern of the aromatic ring can be tuned to optimize potency and selectivity. | Aryl groups can be introduced via nucleophilic addition to 3,3-difluorocyclobutanone.[3] |
Stereochemistry at the 1- and 3-Positions
For 1,3-disubstituted cyclobutanes, the relative stereochemistry (cis vs. trans) can have a profound impact on biological activity.
| Isomer | General Effect on Activity | Rationale |
| cis | Often exhibits different potency and selectivity compared to the trans isomer. | The spatial arrangement of substituents can lead to more favorable or unfavorable interactions with the target. |
| trans | Frequently displays distinct biological activity from the cis isomer. | The altered vector of the substituents can access different regions of the binding site. |
The choice between cis and trans isomers must be determined empirically for each target, as the optimal arrangement is highly dependent on the specific topology of the binding pocket.
Impact of Additional Fluorination
While the gem-difluoro group at C3 is the defining feature, further fluorination at other positions can also be explored.
| Modification | Potential Effects | Considerations |
| Monofluorination at C1 | Can further modulate pKa and lipophilicity. | May introduce a new chiral center, requiring separation of enantiomers. |
| Trifluoromethyl Group | Significantly increases lipophilicity and can act as a metabolically stable bulky group.[9] | Can dramatically alter the electronic properties of the molecule. |
The following diagram illustrates the decision-making process for selecting a synthetic route for 3,3-difluorocyclobutane derivatives based on the desired substitution pattern.
Caption: Synthetic route selection for 3,3-difluorocyclobutane derivatives.
Experimental Protocols
To facilitate the exploration of the SAR of 3,3-difluorocyclobutane derivatives, detailed experimental protocols are provided below.
Protocol 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
This protocol describes a common method for the synthesis of a key building block.[8]
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid ethyl ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve NaOH (1.1 equivalents) in a 1:1 mixture of MeOH and H₂O.
-
Add 3,3-difluorocyclobutanecarboxylic acid ethyl ester (1.0 equivalent) to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the reaction mixture by half in vacuo.
-
Acidify the mixture to pH 1 with concentrated aqueous HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic extracts and evaporate the solvent in vacuo to yield 3,3-difluorocyclobutane-1-carboxylic acid.[8]
Protocol 2: General Procedure for Biological Activity Screening
This protocol outlines a general workflow for assessing the biological activity of newly synthesized derivatives.[5]
Materials:
-
Synthesized 3,3-difluorocyclobutane derivatives
-
Appropriate biological target (e.g., enzyme, receptor, cell line)
-
Positive and negative controls
-
Assay-specific reagents and buffers
-
Microplate reader or other detection instrument
Procedure:
-
Prepare stock solutions of the test compounds, typically in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
In a microplate, combine the test compounds with the biological target and any necessary reagents according to the specific assay protocol.
-
Include positive and negative controls in parallel.
-
Incubate the microplate under the appropriate conditions (e.g., temperature, time).
-
Measure the biological response using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Analyze the data to determine key parameters such as IC₅₀ or EC₅₀ values.
-
Interpret the results in the context of the structural modifications to establish the SAR.[5]
Conclusion
The 3,3-difluorocyclobutane moiety is a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved properties. A systematic approach to studying the structure-activity relationships of its derivatives is crucial for unlocking its full potential. By carefully considering the effects of substitution patterns, stereochemistry, and other structural modifications, researchers can rationally design compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising compounds, paving the way for the discovery of the next generation of innovative medicines.
References
- 1. chigroup.site [chigroup.site]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Fluorinated Cyclobutanes: A Head-to-Head Isomer Comparison for Strategic Drug Design
Introduction: The Strategic Synergy of Fluorine and the Cyclobutane Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing molecular properties. The unique characteristics of the C-F bond—its high strength, polarity, and the small van der Waals radius of fluorine—can profoundly influence a molecule's metabolic stability, acidity (pKa), lipophilicity, and binding affinity.[1] Concurrently, the use of small, strained ring systems as rigid scaffolds has gained significant traction. The cyclobutane ring, in particular, has emerged from a niche curiosity to a valuable motif in medicinal chemistry.[2][3] Its puckered, three-dimensional structure serves as an excellent tool for conformational restriction, allowing chemists to lock key pharmacophoric elements in a desired spatial orientation.[2][3][4][5]
This guide delves into the powerful synergy achieved by combining these two strategies: the use of fluorinated cyclobutane isomers. The choice of isomer—be it positional (1,2- vs. 1,3-), stereochemical (cis vs. trans), or variations in the degree of fluorination—is not a trivial decision. Each isomer presents a unique profile of physicochemical and pharmacological properties. This comparison guide provides an in-depth analysis of these differences, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in the design of next-generation therapeutics.
The Cyclobutane Scaffold: A Foundation of Rigid Conformational Control
Unlike flexible alkyl chains, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a flat structure.[6][7] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, providing a rigid framework that can precisely orient functional groups in three-dimensional space. This conformational locking is a key advantage, as it can reduce the entropic penalty of binding to a biological target and improve selectivity.[2][5]
Caption: Puckered conformation of the cyclobutane ring.
Head-to-Head Isomer Comparison: A Multi-Parameter Analysis
The specific placement and orientation of fluorine atoms on the cyclobutane ring have profound and often non-intuitive consequences. We will now dissect these differences based on the type of isomerism.
Stereoisomerism: cis vs. trans Configuration
The relative orientation of substituents on the same side (cis) or opposite sides (trans) of the ring is a critical design element that directly impacts molecular shape, polarity, and biological interactions.
Conformational and Physicochemical Impact
The cis and trans configurations dictate the spatial vectors of the substituents. This seemingly subtle difference can dramatically alter the molecule's interaction with a protein binding pocket, where precise geometry is paramount for high-affinity binding.[8][9][10]
Recent studies have revealed fascinating and therapeutically relevant differences in physicochemical properties. For 1,2-disubstituted cyclobutanes, the cis isomers of certain fluoroalkyl derivatives have been shown to possess significantly lower lipophilicity (LogP) than their corresponding trans isomers.[4][11][12] This is a crucial finding, as reducing lipophilicity is a common goal in drug optimization to improve solubility and reduce off-target toxicity. This phenomenon is thought to arise from the conformation of the cis isomer, which can create a molecular dipole and a polarized molecular surface that disfavors partitioning into nonpolar environments.[4][11]
The acidity (pKa) of nearby functional groups is also affected. The through-space field effects of fluorine-containing groups differ between isomers, leading to measurable pKa shifts.[4] In one study, the difference in pKa between cis and trans isomers increased with the number of fluorine atoms on an adjacent alkyl group (CH₂F < CHF₂ ≤ CF₃).[4]
Caption: Spatial orientation in cis vs. trans isomers.
Table 1: Experimental Physicochemical Data for cis- vs. trans-Isomeric Fluoroalkyl Cyclobutane Derivatives
| Compound Series | Isomer | pKa (Amine HCl) | ΔpKa (vs. non-F) | LogP (Anilide) | ΔLogP (vs. trans) |
|---|---|---|---|---|---|
| CH₂F | cis | 8.8 | -1.1 | 2.59 | -0.11 |
| trans | 9.0 | -0.9 | 2.70 | - | |
| CHF₂ | cis | 8.3 | -1.6 | 2.62 | -0.31 |
| trans | 8.8 | -1.1 | 2.93 | - | |
| CF₃ | cis | 7.8 | -2.1 | 2.80 | -0.56 |
| trans | 8.6 | -1.3 | 3.36 | - |
Data synthesized from ChemRxiv, 2025; DOI: 10.26434/chemrxiv-2025-5qf3p.[4]
As the data clearly indicates, the cis isomers are consistently more acidic (lower pKa) and less lipophilic (lower LogP) than their trans counterparts, with the effect becoming more pronounced with increased fluorination.[4]
Positional Isomerism: 1,2- vs. 1,3-Difluorocyclobutane
The placement of fluorine atoms—either on adjacent carbons (1,2) or across the ring from one another (1,3)—creates fundamentally different molecules with distinct electronic and steric properties.[13]
-
1,2-Difluorocyclobutane: The two highly electronegative fluorine atoms are in close proximity. This can lead to strong inductive effects on adjacent functional groups and create a significant local dipole moment. The relative orientation (cis or trans) will further modulate these effects.
-
1,3-Difluorocyclobutane: The fluorine atoms are more distant. Their inductive effects on a third substituent on the ring will be different from the 1,2-pattern. The overall molecular dipole and shape are also substantially different, which can influence crystal packing, solubility, and protein binding.
The choice between a 1,2- and a 1,3-substitution pattern is a primary pharmacophore design choice, as it completely changes the vectors projected by the C-F bonds.
Caption: Positional Isomerism: 1,2- vs. 1,3-substitution.
Degree of Fluorination: From Monofluoro to Trifluoromethyl
Increasing the number of fluorine atoms on a cyclobutane substituent (e.g., methyl -> CH₂F -> CHF₂ -> CF₃) provides a powerful way to tune properties.
Metabolic Stability
A primary driver for fluorination is to block sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can dramatically increase a drug's half-life and oral bioavailability.[1] For instance, replacing a cyclohexyl amine with a difluorocyclobutyl amine in the development of the IDH1 inhibitor Ivosidenib was a key step in improving metabolic stability.
Physicochemical Properties and Bioisosterism
-
pKa: Acidity increases predictably with the number of fluorine atoms due to the powerful electron-withdrawing inductive effect. For example, replacing a tert-butyl group on a carboxylic acid with a CF₃-cyclobutane group can increase acidity by nearly 2 pKa units.[14]
-
Lipophilicity (LogD): The effect on lipophilicity is more complex. While often increasing LogP, the outcome is context-dependent. Replacing a tert-butyl group with a CF₃-cyclobutane group has been shown to increase the LogD by approximately 0.4-0.5 units.[14]
The 1-trifluoromethyl-cyclobutyl group has emerged as a unique and valuable bioisostere for the ubiquitous tert-butyl group.[14] While sterically similar, its electronic properties are vastly different, offering a way to modulate pKa and polarity while occupying a similar pocket. However, its effect on metabolic stability is inconsistent and must be evaluated on a case-by-case basis.[14][15]
Table 2: The CF₃-Cyclobutane Group as a tert-Butyl Bioisostere: A Comparative Case Study
| Parent Compound | Bioisostere | Solubility (µM) | LogD (pH 7.4) | Metabolic Stability (CLint) |
|---|---|---|---|---|
| Tebutam | CF₃-cyclobutane analogue | 107 | 2.50 | 57 -> 107 (decreased) |
| Butenafine | CF₃-cyclobutane analogue | 21 | 3.32 | 30 -> 21 (increased) |
Data adapted from JACS Au, 2024; DOI: 10.1021/jacsau.4c00465.[14]
This data highlights the critical importance of empirical testing; the bioisosteric replacement improved metabolic stability for Butenafine but decreased it for Tebutam.[14]
Experimental Protocols for Isomer Evaluation
To make rational design choices, robust experimental data is essential. The following are standardized, self-validating protocols for assessing key properties.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by P450 enzymes.
Causality: Liver microsomes contain a high concentration of the enzymes responsible for Phase I metabolism. By incubating the test compound with microsomes and a necessary cofactor (NADPH), we can simulate this primary metabolic clearance mechanism. A compound that is rapidly depleted is considered metabolically unstable.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) at a concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Prepare a NADPH regenerating solution.
-
Incubation: In a 96-well plate, pre-warm the HLM solution to 37°C.
-
Initiation: Add the test compound to the HLM solution to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[16]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[16]
Caption: Workflow for Metabolic Stability Assay.
Protocol 2: LogP Determination (Shake-Flask Method)
This is the gold-standard method for measuring a compound's lipophilicity.
Causality: This protocol measures the equilibrium partitioning of a compound between two immiscible phases, n-octanol and water, which serve as surrogates for biological membranes and aqueous environments, respectively. The ratio of concentrations defines the partition coefficient, P.
Step-by-Step Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol. Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the vial for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the concentration in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration. LogP is calculated as Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Conclusion: Strategic Isomer Selection as a Design Imperative
The incorporation of a fluorinated cyclobutane into a drug candidate is a nuanced, multi-parameter optimization challenge. This guide demonstrates that the choice of isomer is far from a minor detail; it is a fundamental design decision with profound consequences for a molecule's three-dimensional shape, physicochemical profile, and metabolic fate.
Key Takeaways for the Medicinal Chemist:
-
Stereochemistry Governs Shape and Polarity: cis and trans isomers offer distinct vectors for substituents and can have surprisingly large differences in lipophilicity and acidity. The lower lipophilicity often observed in cis-1,2-disubstituted isomers is a particularly valuable tool for property modulation.[4][11]
-
Positional Isomerism Defines the Pharmacophore: 1,2- versus 1,3-substitution patterns create entirely different molecules that will interact with biological targets in unique ways.
-
Fluorination is a Tunable Switch: The degree of fluorination provides a handle to systematically modulate acidity and block metabolic hot spots, but its effect on properties like lipophilicity and metabolic stability must be empirically validated.[14]
By understanding the distinct properties of each fluorinated cyclobutane isomer and validating design hypotheses with robust experimental data, researchers can more effectively navigate the complexities of drug optimization and unlock new avenues for creating safer and more efficacious medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cis-trans interactions of cell surface receptors: biological roles and structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Isomers of Difluorocyclobutane What are the isomers of difluorocyclobuta.. [askfilo.com]
- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Accessibility of Difluorocyclobutane Scaffolds
An In-depth Comparison of Synthetic Methodologies and Benchmarking Against Alternative Fluorinated Scaffolds for Medicinal Chemistry
Introduction: The Rising Prominence of Difluorocyclobutanes in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluorocyclobutane scaffold has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure offers a compelling alternative to more flexible or lipophilic groups, providing a means to fine-tune molecular properties and explore novel chemical space. The successful integration of this scaffold into FDA-approved drugs, such as the anticancer agent Ivosidenib, underscores its therapeutic potential and has fueled a growing demand for efficient and scalable synthetic routes.[1]
This guide provides a comprehensive benchmarking of the synthetic accessibility of difluorocyclobutane scaffolds. We will delve into the key synthetic strategies, offering a critical comparison of their strengths and limitations, supported by experimental data. Furthermore, we will benchmark the synthetic accessibility of difluorocyclobutanes against other popular fluorinated small rings, namely cyclopropanes, azetidines, and oxetanes, to provide a holistic perspective for researchers, scientists, and drug development professionals.
I. Key Synthetic Strategies for Accessing Difluorocyclobutane Scaffolds
The synthesis of difluorocyclobutanes primarily revolves around two strategic approaches: the construction of the four-membered ring with fluorine atoms already in place, or the fluorination of a pre-existing cyclobutane core. Within these strategies, several innovative methodologies have been developed to address the inherent challenges of small-ring synthesis and fluorination chemistry.
Organolanthanum-Mediated Nucleophilic Addition to 3,3-Difluorocyclobutanone: A Solution to Elimination Problems
A significant hurdle in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes is the high propensity of the starting material, 3,3-difluorocyclobutanone, to undergo elimination of HF in the presence of common organometallic reagents like Grignard or organolithium reagents. This side reaction severely limits the scope and efficiency of this otherwise convergent approach.
A breakthrough in this area has been the use of organolanthanum reagents. These less basic nucleophiles effectively add to the carbonyl group of 3,3-difluorocyclobutanone without inducing significant elimination, providing access to a wide range of 3,3-difluorocyclobutanols. These intermediates can be further functionalized through carbocation or radical-based methods to generate diverse 1,1-disubstituted products.[2]
Causality of Experimental Choice: The choice of lanthanum chloride (LaCl₃·2LiCl) as a transmetalating agent is crucial. It moderates the basicity of the organometallic nucleophile, tipping the balance from elimination towards the desired addition reaction. This is a prime example of how fine-tuning reagent properties can overcome fundamental reactivity challenges.
Experimental Protocol: Organolanthanum-Mediated Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol
-
Step 1: Preparation of the Organolanthanum Reagent. To a solution of 4-bromoanisole (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.2 mmol, 2.5 M in hexanes). The mixture is stirred for 30 minutes, after which a solution of LaCl₃·2LiCl (1.2 mmol) in anhydrous THF (5 mL) is added dropwise. The resulting mixture is stirred for another 30 minutes at -78 °C.
-
Step 2: Nucleophilic Addition. A solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the freshly prepared organolanthanum reagent at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.
-
Step 3: Quenching and Workup. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.
Deoxofluorination of Cyclobutanones: A Direct Approach to Gem-Difluorination
The direct conversion of a carbonyl group to a gem-difluoromethylene group is a powerful transformation in organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose.[3][4][5][6] This methodology is particularly useful for the synthesis of 2,2-difluorocyclobutane building blocks from the corresponding 2-substituted cyclobutanones.[7][8][9]
Trustworthiness of the Protocol: The success of deoxofluorination reactions is highly dependent on the substrate and reaction conditions. The protocols must be carefully optimized to minimize side reactions, such as rearrangement and elimination, which can be prevalent with strained ring systems. The use of more stable reagents like Deoxo-Fluor® enhances the safety and reproducibility of these transformations, particularly on a larger scale.[3][6]
Experimental Protocol: Deoxofluorination of 2-(hydroxymethyl)cyclobutanone derivative
-
Step 1: Substrate Preparation. The starting 2-(hydroxymethyl)cyclobutanone is protected, for example, as a silyl ether, to prevent side reactions with the fluorinating agent.
-
Step 2: Fluorination Reaction. To a solution of the protected 2-(hydroxymethyl)cyclobutanone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added Deoxo-Fluor® (1.2 mmol) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Step 3: Quenching and Workup. The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to yield the 2,2-difluoro-2-(protected-hydroxymethyl)cyclobutane.
Photochemical Approaches: Leveraging Light for Difluoroalkylation
Recent advancements in photochemistry have opened new avenues for the synthesis of fluorinated cyclobutanes. These methods often utilize visible light as a renewable energy source to generate reactive intermediates under mild conditions. One notable example is the selective difluoroalkylation of bicyclobutanes, which provides direct access to functionalized difluoromethyl cyclobutanes.[10]
Expertise in Mechanistic Understanding: The selectivity of these photochemical reactions is often governed by the electronic nature of the photocatalyst and the reaction medium. Understanding the underlying reaction mechanism, whether it proceeds via an energy transfer or electron transfer pathway, is critical for optimizing the reaction outcome and achieving the desired chemoselectivity.
II. Comparative Analysis of Synthetic Methodologies
To facilitate a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies.
| Methodology | Key Features | Typical Yields | Substrate Scope | Scalability |
| Organolanthanum-Mediated Addition | Overcomes elimination issues with 3,3-difluorocyclobutanone; provides access to 1,1-disubstituted scaffolds. | Good to excellent (70-95%) | Broad, tolerates various aryl, heteroaryl, and alkynyl nucleophiles. | Demonstrated on a multigram scale.[11] |
| Deoxofluorination | Direct conversion of ketones to gem-difluoro groups; suitable for 2,2-difluoro derivatives. | Moderate to good (50-80%) | Dependent on substrate stability; can be limited by rearrangements. | Scalable, but requires careful handling of fluorinating agents.[7][8][9] |
| Photochemical Difluoroalkylation | Utilizes visible light; mild reaction conditions; high atom economy. | Moderate to high | Primarily demonstrated for bicyclobutane substrates. | Potentially scalable with appropriate photochemical reactors. |
III. Benchmarking Against Alternative Fluorinated Scaffolds
The choice of a fluorinated scaffold in drug design is often a balance between desired physicochemical properties and synthetic feasibility. Here, we benchmark the synthetic accessibility of difluorocyclobutanes against other commonly used fluorinated small rings.
A. Fluorinated Cyclopropanes
Fluorinated cyclopropanes are highly sought-after motifs due to the conformational rigidity of the three-membered ring.[8][12][13][14]
-
Synthetic Accessibility: The most common route to gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[15] While effective, the generation of difluorocarbene can require harsh conditions or specialized reagents. The synthesis of monofluorinated and trifluoromethylated cyclopropanes also presents unique challenges.
-
Comparison to Difluorocyclobutanes: The synthesis of difluorocyclobutanes, particularly via the organolanthanum approach, can offer a more convergent and modular route to disubstituted scaffolds compared to the multi-step sequences often required for similarly functionalized cyclopropanes.
B. Fluorinated Azetidines and Oxetanes
Azetidines and oxetanes are four-membered heterocycles that are increasingly utilized as polar and metabolically stable bioisosteres.[16][17][18]
-
Synthetic Accessibility: The synthesis of fluorinated azetidines and oxetanes can be challenging due to ring strain and the potential for ring-opening reactions.[10][19][20][21][22] Recent developments, such as the use of sulfonyl fluorides as precursors to carbocations, have expanded the synthetic toolbox for these scaffolds.[16][17]
-
Comparison to Difluorocyclobutanes: While all four-membered rings present synthetic challenges, the commercial availability of 3,3-difluorocyclobutanone provides a key starting material for a variety of derivatizations, which may offer a more direct entry into diverse chemical space compared to some routes for fluorinated azetidines and oxetanes.
The following table provides a high-level comparison of the synthetic accessibility of these fluorinated scaffolds.
| Fluorinated Scaffold | Key Synthetic Challenges | General Accessibility |
| Difluorocyclobutane | Sensitivity of precursors to elimination; ring strain. | Moderate to good with modern methods. |
| Fluorinated Cyclopropane | Generation of reactive carbene species; stereocontrol. | Moderate, often requires multi-step sequences for functionalization. |
| Fluorinated Azetidine | Ring strain; potential for polymerization; N-functionalization. | Challenging, but improving with new methodologies. |
| Fluorinated Oxetane | Ring strain; susceptibility to ring-opening. | Challenging, but improving with new methodologies.[10][21][22] |
IV. Physicochemical Properties and Metabolic Stability
The ultimate value of a synthetic scaffold lies in the properties it imparts to a molecule. The gem-difluorocyclobutane motif offers a unique combination of polarity and lipophilicity.
-
pKa and LogP: The introduction of the gem-difluoro group generally lowers the pKa of nearby acidic or basic functionalities due to the strong electron-withdrawing nature of fluorine.[9][23][24][25][26] The impact on lipophilicity (LogP) is more nuanced and can be influenced by the overall molecular context.[9][23][24][25][26]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds often more resistant to metabolic degradation. The gem-difluoro group can block sites of metabolism, leading to improved pharmacokinetic profiles. Studies have shown that difluorocyclobutane derivatives exhibit high chemical stability under various conditions.[2][27]
V. Conclusion and Future Outlook
The synthetic accessibility of difluorocyclobutane scaffolds has significantly advanced in recent years, transforming them from niche curiosities into readily accessible building blocks for drug discovery. The development of methodologies like the organolanthanum-mediated addition has overcome key synthetic hurdles, enabling the divergent and scalable synthesis of a wide array of derivatives.
When benchmarked against other fluorinated small rings, difluorocyclobutanes offer a compelling balance of synthetic tractability and desirable physicochemical properties. While challenges remain, particularly in the development of enantioselective methodologies, the continued innovation in synthetic chemistry promises to further expand the utility of this valuable scaffold. For medicinal chemists, the difluorocyclobutane motif represents a powerful tool to modulate molecular properties, enhance metabolic stability, and ultimately, design more effective and safer medicines.
VI. Visualization of Synthetic Workflows
Organolanthanum-Mediated Synthesis Workflow
Caption: Workflow for organolanthanum-mediated synthesis.
Deoxofluorination Workflow
References
- 1. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. | Semantic Scholar [semanticscholar.org]
- 13. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sciencedaily.com [sciencedaily.com]
- 22. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling Benzyl 3,3-difluorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-evolving landscape of pharmaceutical and materials science, fluorinated organic compounds are pivotal. Their unique properties, however, demand a commensurate level of safety and handling expertise. This guide provides an in-depth operational plan for the safe handling of Benzyl 3,3-difluorocyclobutanecarboxylate, a compound of increasing interest. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.
Chemical Profile and Hazard Identification
This compound (CAS No. 935273-86-2) is a carboxylate ester containing a difluorocyclobutane moiety. While a comprehensive Safety Data Sheet (SDS) is not publicly available from all suppliers, the available information indicates the following hazards:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[1][2] |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
Understanding these hazards is the foundational step in establishing a robust safety protocol. The difluoroalkyl group can influence the compound's reactivity and metabolic pathways, while the benzyl ester functionality presents its own set of handling considerations.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and potential hazards.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and any unforeseen vigorous reactions. |
| Hands | Nitrile or Neoprene gloves. Double-gloving is recommended. | Given the skin irritation hazard (H315), chemically resistant gloves are mandatory. Nitrile and neoprene offer good resistance to a range of organic compounds. Double-gloving provides an extra layer of protection against potential tears and permeation. Always inspect gloves for integrity before use. |
| Body | Flame-resistant laboratory coat. | A flame-resistant lab coat protects against splashes and potential ignition sources in the laboratory environment. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Due to the risk of respiratory irritation (H335), all handling of this compound should be performed within a certified chemical fume hood. If engineering controls are not sufficient, or in the case of a large spill, a respirator is necessary. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Benchtop to Disposal
Adherence to a stringent, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound.
Pre-Operational Safety Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
Spill Kit Availability: Have a spill kit rated for organic compounds readily accessible.
-
Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Compound Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use compatible laboratory equipment (e.g., glass, stainless steel).
-
When transferring the liquid, do so slowly and carefully to avoid splashes and the generation of aerosols.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: A Plan for the Unexpected
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. Ensure the area is well-ventilated. |
Waste Disposal: A Commitment to Environmental Stewardship
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental and regulatory compliance.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.
-
Containerization: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, leak-proof, and clearly labeled container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour this chemical down the drain.
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
